4-(Difluoromethoxy)benzylamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
[4-(difluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPLNHRROQPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366242 | |
| Record name | 4-(Difluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177842-14-7 | |
| Record name | 4-(Difluoromethoxy)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzylamine is a key building block in medicinal chemistry and drug development. The difluoromethoxy group (-OCHF₂) is a bioisostere of the methoxy and hydroxy functionalities, often introduced to enhance metabolic stability, improve lipophilicity, and modulate the pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data from analogous reactions, and process visualizations to aid in laboratory-scale synthesis and process development.
The two principal and most convergent synthetic routes for the preparation of this compound involve the reductive amination of 4-(difluoromethoxy)benzaldehyde and the reduction of 4-(difluoromethoxy)benzonitrile. This document will delve into the specifics of each of these pathways.
Core Synthesis Pathways
The synthesis of this compound is primarily achieved through two distinct and effective routes starting from readily available precursors.
A Comprehensive Technical Guide to 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(Difluoromethoxy)benzylamine, a key building block in medicinal chemistry. The strategic incorporation of the difluoromethoxy group (-OCHF₂) into molecular scaffolds is a widely utilized strategy to enhance the metabolic stability, modulate lipophilicity, and fine-tune the electronic properties of drug candidates. This document details the physicochemical properties, a representative synthetic protocol, and the broader role of the difluoromethoxy moiety in drug design, supported by examples of its application in approved therapeutics.
Core Properties of this compound
The fundamental physicochemical properties of this compound are summarized below. These data are essential for its application in synthetic chemistry and for understanding its behavior in various experimental settings.
| Property | Value |
| CAS Number | 177842-14-7 |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Appearance | Clear, light yellow to light orange liquid |
| Boiling Point | 227 °C |
| Density | 1.196 g/cm³ |
| Refractive Index | 1.491 |
| Flash Point | 91 °C |
| pKa (Predicted) | 8.90 ± 0.10 |
| Storage Conditions | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon) |
Synthesis of this compound: A Representative Protocol
The synthesis of this compound is most commonly achieved through the reductive amination of its corresponding aldehyde, 4-(difluoromethoxy)benzaldehyde. This two-step, one-pot procedure is a versatile and widely used method for the formation of amines.
Experimental Protocol: Reductive Amination
Materials:
-
4-(Difluoromethoxy)benzaldehyde
-
Ammonia (e.g., 7N solution in methanol)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), α-picoline-borane)
-
Solvent (e.g., Methanol (MeOH), Dichloromethane (DCM))
-
Acetic Acid (optional, as a catalyst)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-(difluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol. To this solution, add an excess of an ammonia solution (e.g., 7N in methanol, 1.5-2 equivalents). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. The reducing agent, such as sodium borohydride (1.5 equivalents), is added portion-wise, ensuring the temperature remains low. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete, as indicated by TLC.
-
Work-up and Isolation: The reaction is quenched by the slow addition of water. The solvent is then removed under reduced pressure. The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent from the organic layer is evaporated to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product in high purity.
Spectroscopic Data for 4-(Difluoromethoxy)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(Difluoromethoxy)benzylamine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published complete spectra for this specific molecule, this document compiles predicted data based on the analysis of closely related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from data reported for structurally analogous compounds containing the 4-(difluoromethoxy)phenyl or benzylamine moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | d | 2H | Ar-H (ortho to -CH₂NH₂) |
| ~7.10 | d | 2H | Ar-H (ortho to -OCHF₂) |
| ~6.55 | t | 1H | -OCHF₂ |
| ~3.85 | s | 2H | -CH₂NH₂ |
| ~1.60 | s (broad) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | Ar-C (para to -CH₂NH₂) |
| ~140 | Ar-C (ipso to -CH₂NH₂) |
| ~129 | Ar-C (ortho to -CH₂NH₂) |
| ~118 | Ar-C (ortho to -OCHF₂) |
| ~115 (t) | -OCHF₂ |
| ~46 | -CH₂NH₂ |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃ at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -80 to -90 | d | -OCHF₂ |
Infrared (IR) Spectroscopy
Table 4: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2950 | Medium | C-H stretch (aliphatic -CH₂-) |
| 1600-1620 | Medium | C=C stretch (aromatic ring) |
| 1500-1520 | Strong | C=C stretch (aromatic ring) |
| 1200-1250 | Strong | C-O stretch (aryl ether) |
| 1000-1150 | Strong | C-F stretch |
| 800-850 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 173 | [M]⁺ (Molecular Ion) |
| 156 | [M-NH₃]⁺ |
| 123 | [M-OCHF₂]⁺ |
| 108 | [C₇H₆F]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse.
-
Spectral Width: Set to encompass the expected chemical shift range.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and the spectrum of the solvent subtracted.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For GC-MS, a dilute solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: The mass spectrum is typically scanned over a range of m/z 50-500.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Chemical structure and molecular weight of 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzylamine, a key building block in medicinal chemistry and drug development. The incorporation of the difluoromethoxy group is a recognized strategy for enhancing the metabolic stability and modulating the lipophilicity of pharmacologically active molecules. This document outlines the compound's chemical structure, molecular weight, and key physicochemical properties, and presents a plausible synthetic pathway.
Chemical Structure and Properties
This compound, with the CAS number 177842-14-7, is a benzylamine derivative characterized by a difluoromethoxy substituent at the para position of the benzene ring.[1][2][3] Its IUPAC name is [4-(difluoromethoxy)phenyl]methanamine.[1]
Molecular Formula: C₈H₉F₂NO[1][2][3][4][5]
Molecular Weight: 173.16 g/mol [2][3][4][5]
The presence of the difluoromethoxy group significantly influences the electronic properties and metabolic fate of molecules into which it is incorporated, making it a valuable moiety for the design of novel therapeutic agents.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference |
| Appearance | Clear, light yellow/light orange liquid | [3] |
| Boiling Point | 227 °C | [3][4] |
| Density | 1.196 g/cm³ | [3][4] |
| Refractive Index | 1.491 | [3][4] |
| Flash Point | 91 °C | [3][4] |
| pKa (Predicted) | 8.90 ± 0.10 | [3] |
| Purity (Commercial) | ≥ 98% | [2] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3][4] |
Synthesis Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol Outline
Step 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde (Intermediate)
This step involves the introduction of the difluoromethoxy group onto the phenolic hydroxyl of 4-hydroxybenzaldehyde. A common method for this transformation is the use of a difluorocarbene precursor, such as sodium chlorodifluoroacetate.
-
Reaction Setup: 4-hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent (e.g., DMF) in a reaction vessel equipped with a stirrer and a condenser.
-
Reagent Addition: A base (e.g., potassium carbonate) is added to the solution to deprotonate the phenol. Subsequently, sodium chlorodifluoroacetate is added portion-wise at an elevated temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography, to yield 4-(difluoromethoxy)benzaldehyde.
Step 2: Synthesis of this compound (Final Product)
The final step is the conversion of the aldehyde group of the intermediate to a primary amine. Reductive amination is a standard and efficient method for this transformation.
-
Reaction Setup: 4-(Difluoromethoxy)benzaldehyde is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reaction vessel (autoclave).
-
Reagent Addition: A source of ammonia (e.g., a solution of ammonia in methanol) and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon) are added to the vessel.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a specified temperature and pressure until hydrogen uptake ceases. The progress of the reaction is monitored by TLC or HPLC.
-
Work-up and Purification: After the reaction is complete, the catalyst is carefully removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude this compound. Further purification can be achieved by distillation under reduced pressure to afford the final product with high purity.
References
In-Depth Technical Guide to the Biological Activity of 4-(Difluoromethoxy)benzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(difluoromethoxy)benzylamine scaffold is a promising pharmacophore in modern drug discovery. The difluoromethoxy group (–OCHF₂) is a key structural feature often employed in medicinal chemistry to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates. While extensive research on a wide array of this compound derivatives is still emerging, significant biological activities have been reported for structurally related compounds, particularly in the realms of antimicrobial and anticancer research. This guide provides a comprehensive overview of the known biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for professionals engaged in the exploration and development of novel therapeutics based on this chemical scaffold.
Antimicrobial Activity
Derivatives containing the difluoromethoxy-benzene moiety have demonstrated notable antimicrobial properties. The primary data available is for benzimidazole derivatives synthesized from 4-(difluoromethoxy)benzene-1,2-diamine, a closely related precursor. These compounds have been evaluated for their minimum inhibitory concentrations (MIC) against a panel of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the antimicrobial efficacy of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol derivatives.
| Compound ID | R Group | S. aureus MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. niger MIC (µg/mL) | C. albicans MIC (µg/mL) |
| IIIa | H | 125 | 250 | 125 | 250 | >500 | >500 |
| IIIb | 2-Cl | 125 | 125 | 62.5 | 125 | 250 | 250 |
| IIIc | 4-Cl | 62.5 | 125 | 62.5 | 125 | 250 | 250 |
| IIId | 2-Br | 125 | 125 | 62.5 | 62.5 | 125 | 250 |
| IIIe | 4-Br | 62.5 | 62.5 | 62.5 | 125 | 125 | 125 |
| IIIf | 2-F | 250 | 250 | 125 | 125 | 250 | >500 |
| IIIg | 4-F | 125 | 250 | 125 | 250 | >500 | >500 |
| IIIh | 2-NO₂ | 250 | >500 | 250 | >500 | >500 | >500 |
| IIIi | 4-NO₂ | 125 | 125 | 62.5 | 125 | 250 | 250 |
Data sourced from a comparative analysis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol derivatives[1].
Additionally, difluorobenzamide derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by targeting the FtsZ protein, which is essential for bacterial cell division.[2]
| Compound | S. aureus (MSSA) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) |
| 1 | 8 | 8 |
| 2 | 4 | 4 |
| 3 | 32 | 32 |
| 4 | 1 | 4 |
| 5 | 4 | 4 |
Data for difluorobenzamide derivatives targeting FtsZ[2].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the minimum inhibitory concentration of a compound against bacterial and fungal strains using the broth microdilution method.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)
-
Negative control (broth with DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include wells with inoculum and the positive control antibiotic, as well as wells with inoculum and DMSO (vehicle control), and wells with broth only (sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
Benzylamine derivatives, including those with fluorine substitutions, have shown significant potential as anticancer agents. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the disruption of fundamental cellular processes.
Inhibition of PD-1/PD-L1 Interaction
A series of novel 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives have been identified as potent inhibitors of the PD-1/PD-L1 immune checkpoint.[3] One of the lead compounds, HD10, demonstrated significant inhibition of the PD-1/PD-L1 interaction with an IC₅₀ value of 3.1 nM.[3] This activity suggests a potential for these compounds in cancer immunotherapy by restoring T-cell function. In a humanized mouse model, compound HD10 was effective in suppressing tumor growth.[3]
Quantitative Anticancer Data
| Compound | PD-1/PD-L1 Inhibition IC₅₀ (nM) |
| HD10 | 3.1 |
Data for a 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivative[3].
Inhibition of Receptor Tyrosine Kinase Signaling
Derivatives of 4-(difluoromethoxy)benzene-1,2-diamine, specifically benzimidazoles, are known to exert anticancer effects by inhibiting receptor tyrosine kinases such as EGFR and HER2.[4] Inhibition of these receptors blocks downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, which are critical for cancer cell proliferation and survival.[4]
DNA Topoisomerase II Inhibition
Certain benzylamine derivatives of 4'-O-demethylepipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II.[5] Some of these compounds were found to be more active than the established anticancer drug etoposide.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]
Enzyme Inhibition
The biological activities of this compound derivatives and related compounds are often rooted in their ability to inhibit specific enzymes.
Carbonic Anhydrase Inhibition
Benzenesulfonamide derivatives, which can be conceptually related to benzylamine derivatives, have been investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors and involved in pH regulation.[7] Some of these compounds have shown potent and selective inhibition of CA IX over other isoforms, suggesting their potential as anticancer agents.[7]
Hedgehog Signaling Pathway Inhibition
Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[8] This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.[8] Small molecule inhibitors can target and inhibit Smoothened (SMO), a key component of the Hh pathway, thereby blocking downstream signaling.[8]
Conclusion
The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. The incorporation of the difluoromethoxy group is a strategic approach to enhance the pharmacological properties of bioactive molecules. While direct and extensive data on a broad range of this compound derivatives is still being actively researched, the significant antimicrobial and anticancer activities observed in structurally related compounds underscore the potential of this chemical class. This technical guide provides a foundational understanding of the biological activities, supported by available quantitative data, experimental methodologies, and pathway visualizations, to aid researchers and drug development professionals in their pursuit of new and effective therapies. Further exploration of the structure-activity relationships within this class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ [mdpi.com]
- 3. Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor agents. 125. New 4 beta-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin and 4 beta-benzoyl derivatives of 4'-O-demethylpodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Difluoromethoxy Group: A Modern Staple in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a versatile and valuable moiety. Its unique electronic properties and metabolic stability have led to its inclusion in several successful drug molecules. This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, covering its synthesis, impact on key drug-like properties, and applications in successful drug candidates.
Physicochemical Properties of the Difluoromethoxy Group
The difluoromethoxy group imparts a unique combination of electronic and steric properties that can significantly influence a molecule's behavior. It is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.
Lipophilicity and Solubility
The -OCF₂H group generally increases lipophilicity (logP) compared to a hydroxyl (-OH) or methoxy (-OCH₃) group, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group. This moderate increase in lipophilicity can enhance membrane permeability and improve oral absorption. However, the effect on lipophilicity is context-dependent and can be influenced by the electronic nature of the aromatic ring to which it is attached.
Electronic Effects and Acidity
The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of nearby acidic or basic functional groups. For instance, the presence of a difluoromethoxy group on a phenolic ring will decrease the pKa of the phenol, making it more acidic compared to its methoxy-substituted counterpart. This modulation of pKa can be critical for optimizing drug-target interactions and pharmacokinetic properties.
Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs
| Compound | Substituent | Experimental logP | Experimental pKa (of corresponding phenol) |
| Anisole | -OCH₃ | 2.11 | 9.95 |
| 4-Difluoromethoxy-anisole | -OCF₂H | 2.36 | ~8.52 (calculated) |
| 4-Trifluoromethoxy-anisole | -OCF₃ | 3.15 | Not Applicable |
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources.
Impact on Pharmacokinetics and Metabolic Stability
A primary driver for incorporating the difluoromethoxy group is to enhance a drug's metabolic stability. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.
Blocking Metabolic Hotspots
The -OCF₂H group can be used to replace metabolically labile groups, such as a methoxy group, which are prone to O-demethylation. This can lead to a longer plasma half-life and improved bioavailability. While the difluoromethoxy group is more stable than a methoxy group, it's important to note that the metabolic fate of a compound can shift to other parts of the molecule.
Table 2: Comparative Metabolic Stability of Methoxy vs. Difluoromethoxy Analogs
| Compound Moiety | Typical Metabolic Pathway | Consequence |
| Aryl-OCH₃ | O-demethylation by CYP450 enzymes | Rapid metabolism, shorter half-life |
| Aryl-OCF₂H | Resistant to O-demethylation | Increased metabolic stability, longer half-life |
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common and practical method for the synthesis of aryl difluoromethyl ethers involves the reaction of a phenol with a difluorocarbene source, such as sodium chlorodifluoroacetate.
Protocol: Synthesis of an Aryl Difluoromethyl Ether from a Phenol
Materials:
-
Phenol (1.0 eq)
-
Sodium chlorodifluoroacetate (2.0 - 3.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF via syringe.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
In a separate flask, dissolve sodium chlorodifluoroacetate (2.8 eq) in warm DMF.
-
Add the sodium chlorodifluoroacetate solution dropwise to the reaction mixture over 1-2 hours.
-
After the addition is complete, maintain the reaction at 90-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
In Vitro Metabolic Stability Assay
The metabolic stability of compounds containing a difluoromethoxy group is typically evaluated using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time.
Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates
-
Incubator shaker (37 °C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare the incubation mixture by adding phosphate buffer, the NADPH regenerating system, and human liver microsomes to a 96-well plate. Pre-warm the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) to the wells.
-
Incubate the plate at 37 °C with constant shaking.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound at each time point by LC-MS/MS.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.
Case Studies: Difluoromethoxy in Approved Drugs
The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.
Pantoprazole
Pantoprazole (Protonix®) is a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders. The difluoromethoxy group on the benzimidazole ring is crucial for its chemical stability and contributes to its mechanism of action.[1]
Mechanism of Action: Pantoprazole is a prodrug that is activated in the acidic environment of the parietal cells in the stomach.[1] It irreversibly inhibits the H+/K+ ATPase (proton pump), which is the final step in gastric acid secretion.[2]
Roflumilast
Roflumilast (Daliresp®) is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). The difluoromethoxy group in Roflumilast contributes to its potency and metabolic stability.
Mechanism of Action: Roflumilast inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, roflumilast increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This leads to the phosphorylation of downstream targets, ultimately resulting in a reduction of inflammatory responses.
References
4-(Difluoromethoxy)benzylamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety, handling, and disposal information for 4-(Difluoromethoxy)benzylamine (CAS RN: 177842-14-7). The following sections detail the physical and chemical properties, hazard identification, exposure controls, personal protective equipment (PPE), first aid measures, and emergency procedures associated with this compound. This document is intended to serve as an essential resource for laboratory personnel to ensure safe handling and mitigate potential risks.
Chemical and Physical Properties
This compound is a fluorinated organic compound with the molecular formula C8H9F2NO.[1][2][3][4] The presence of the difluoromethoxy group can significantly influence the compound's chemical and biological properties, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6][7][8][9]
| Property | Value | Source(s) |
| Molecular Weight | 173.16 g/mol | [1][2][4] |
| Appearance | Clear, light yellow to light orange liquid or solid | [2][3] |
| Boiling Point | 227.3 °C at 760 mmHg | [3] |
| Density | 1.196 g/cm³ | [3] |
| Flash Point | 91.3 °C | [3] |
| Refractive Index | 1.491 | [3] |
| pKa | 8.90 ± 0.10 (Predicted) | |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | |
| Sensitivity | Air Sensitive |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for acute toxicity.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
GHS Pictograms:
GHS Hazard Pictograms for this compound.
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves are required. While specific breakthrough times for this compound are not available, Teflon gloves are recommended for handling benzylamine.[10] Nitrile or neoprene gloves may offer shorter-term protection but should be changed immediately upon contamination.[11][12][13] Always consult the glove manufacturer's compatibility chart.
-
Skin and Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.
-
Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is required.
Standard Laboratory Handling Workflow.
Storage Requirements
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.
-
The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leak Procedures
In the event of a spill, the following steps should be taken by trained personnel:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For liquid spills, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[14][15][16][17] Do not use combustible materials like sawdust.
-
Neutralize (for corrosive spills): For small spills of corrosive amines, neutralization can be attempted with a weak acid (e.g., citric acid) by trained personnel with appropriate PPE.[16]
-
Collect: Carefully scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Emergency Spill Response Workflow.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce corrosive and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.
-
Fire-Fighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Waste generated from the use of this compound must be handled as hazardous waste.
-
Waste Classification: This compound is a halogenated organic substance.[18][19][20][21]
-
Segregation: Do not mix with non-halogenated organic waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of waste through a licensed hazardous waste disposal company in accordance with all applicable environmental regulations.
Toxicological and Ecological Information
Detailed toxicological studies for this compound are not widely available in the public domain. However, based on its classification, it is harmful if swallowed and causes severe skin and eye damage. The introduction of fluorinated groups can impact the metabolic stability and biological activity of a molecule.[5][6][7][8][9] As with many synthetic organic compounds, release into the environment should be avoided. Primary aromatic amines can be toxic to aquatic life.[22]
This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's specific safety protocols. Always prioritize safety and handle all chemicals with the appropriate level of caution and respect for their potential hazards.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 177842-14-7 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hvcc.edu [hvcc.edu]
- 11. Glove Material Chemical Resistance [sks-bottle.com]
- 12. coleparmer.ca [coleparmer.ca]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. icecleaning.co.uk [icecleaning.co.uk]
- 15. chemkleancorp.com [chemkleancorp.com]
- 16. jk-sci.com [jk-sci.com]
- 17. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 18. bucknell.edu [bucknell.edu]
- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 21. 7.2 Organic Solvents [ehs.cornell.edu]
- 22. pubs.acs.org [pubs.acs.org]
A Technical Guide to 4-(Difluoromethoxy)benzylamine for Researchers and Drug Development Professionals
Introduction:
4-(Difluoromethoxy)benzylamine is a fluorinated organic compound increasingly recognized for its utility as a key building block in medicinal chemistry and pharmaceutical development. The incorporation of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a desirable moiety for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of the commercial availability of this compound, its chemical properties, representative synthetic protocols, and its application in drug discovery workflows.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the product specifications from several commercial vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Catalog Number |
| P&S Chemicals | 177842-14-7 | C8H9F2NO | 173.16 | Not Specified | - |
| INDOFINE Chemical Company | 177842-14-7 | C8H9F2NO | 173.16 | 98% | 09-3383 |
| ChemicalBook | 177842-14-7 | C8H9F2NO | 173.16 | 98% | - |
| pH Scientific | - | - | - | - | AG00328N |
Synthetic Methodologies
The synthesis of benzylamines, including this compound, can be achieved through several established synthetic routes. One of the most common and versatile methods is the reductive amination of the corresponding aldehyde.
General Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of a benzylamine from its corresponding benzaldehyde. The specific reaction conditions, such as the choice of solvent, reducing agent, and reaction time, may require optimization for 4-(difluoromethoxy)benzaldehyde.
Step 1: Imine Formation
-
Dissolve 4-(difluoromethoxy)benzaldehyde and an amine source (e.g., ammonia or an ammonium salt) in a suitable solvent, such as methanol or ethanol.
-
The reaction is typically carried out at room temperature with stirring.
Step 2: Reduction
-
To the solution containing the intermediate imine, add a reducing agent. Common choices include sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).[1]
-
The reducing agent should be added portion-wise to control the reaction rate and temperature.
Step 3: Work-up
-
Once the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS), quench the reaction by the careful addition of water or a dilute acid.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane.[1]
Step 4: Purification
-
Wash the organic layer with brine, then dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization, to yield the final this compound.[1]
Caption: Synthetic Workflow for Benzylamine via Reductive Amination.
Role in Drug Discovery
Substituted benzylamines are crucial intermediates in the synthesis of a vast array of biologically active molecules.[1] The difluoromethoxy group, in particular, is a valuable pharmacophore that can enhance a molecule's drug-like properties.[2] this compound can be utilized as a starting material or a key building block in the development of novel therapeutics targeting a range of biological targets, including G protein-coupled receptors, enzymes, and ion channels.[3][4]
The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.
Caption: Drug Discovery Workflow Utilizing a Key Building Block.
The unique physicochemical properties imparted by the difluoromethoxy group make this compound a valuable tool for medicinal chemists aiming to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its application spans various therapeutic areas, including neuropharmacology and oncology.[3] The strategic incorporation of this moiety can lead to the development of more potent, selective, and metabolically robust drug molecules.
References
The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Benzylamines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and biological properties. Among the myriad of fluorinated scaffolds, fluorinated benzylamines have emerged as a particularly valuable class of compounds, finding applications in a wide range of therapeutic areas, most notably in the realm of central nervous system (CNS) disorders. This in-depth technical guide explores the pivotal role of fluorinated benzylamines in drug discovery, delving into their synthesis, physicochemical characteristics, structure-activity relationships (SAR), and therapeutic applications.
The Fluorine Advantage: Impact on Physicochemical Properties
The strategic placement of fluorine atoms on the benzylamine scaffold can profoundly influence a molecule's properties, leading to enhanced drug-like characteristics. The high electronegativity of fluorine, second only to neon, and its relatively small van der Waals radius allow it to impart significant electronic effects with minimal steric hindrance.
One of the most significant impacts of fluorination is the modulation of a compound's lipophilicity , a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorine on lipophilicity, often measured as the logarithm of the partition coefficient (logP), is context-dependent. While the introduction of a single fluorine atom to an aromatic ring generally increases lipophilicity, the presence of multiple fluorine atoms or a trifluoromethyl (-CF3) group can have more complex effects.[1]
Furthermore, fluorine can significantly alter the basicity (pKa) of the benzylamine nitrogen. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its pKa and making it less basic.[2] This modulation of basicity can be crucial for optimizing a drug's solubility, cell permeability, and interaction with its biological target.
Finally, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[3] This increased metabolic stability can lead to a longer half-life and improved bioavailability of the drug candidate.
Physicochemical Properties of Selected Fluorinated Benzylamines
| Compound | Structure | pKa | logP | Reference |
| Benzylamine | 9.34 | 1.09 | PubChem | |
| 2-Fluorobenzylamine | 8.75 | 1.3 | PubChem | |
| 3-Fluorobenzylamine | 8.82 | 1.3 | [4] | |
| 4-Fluorobenzylamine | 9.03 | 1.3 | [5] | |
| 4-(Trifluoromethyl)benzylamine | 8.16 | 2.0 | [6] |
Synthetic Strategies for Fluorinated Benzylamines
The preparation of fluorinated benzylamines can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Reductive Amination of Fluorinated Benzaldehydes
A widely employed and direct method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehydes. This two-step, one-pot reaction involves the initial formation of an imine or iminium ion from the reaction of a fluorinated benzaldehyde with an amine, followed by reduction to the desired benzylamine. Common reducing agents for this transformation include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3).[3][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. medium.com [medium.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Chemistry Design Software | Dotmatics [dotmatics.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Difluoromethoxy)benzylamine, a key building block in medicinal chemistry. The strategic incorporation of the difluoromethoxy group can enhance the metabolic stability and modulate the lipophilicity of parent molecules, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This document summarizes its known physical and chemical characteristics, provides detailed experimental protocols for its synthesis and the determination of its key properties, and includes a workflow diagram for physicochemical characterization.
Chemical Identity and Properties
This compound, with the CAS number 177842-14-7, is a substituted benzylamine derivative. Its chemical structure consists of a benzylamine core with a difluoromethoxy group at the para position of the phenyl ring.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [4-(Difluoromethoxy)phenyl]methanamine | P&S Chemicals |
| CAS Number | 177842-14-7 | INDOFINE Chemical Company |
| Molecular Formula | C₈H₉F₂NO | INDOFINE Chemical Company |
| Molecular Weight | 173.16 g/mol | INDOFINE Chemical Company |
| Physical State | Liquid, clear, light yellow/light orange | ChemicalBook |
| Boiling Point | 227 °C | ChemicalBook |
| Density | 1.196 g/mL | ChemicalBook |
| Refractive Index | 1.491 | ChemicalBook |
| Flash Point | 91 °C | ChemicalBook |
| pKa (Predicted) | 8.90 ± 0.10 | ChemicalBook |
| Solubility | Miscible with ethanol, diethyl ether, and acetone. Soluble in benzene. | Benchchem |
| LogP (Predicted) | Not explicitly found, but expected to be higher than benzylamine (1.09) due to the difluoromethoxy group. | Self-inferred |
Note on Physical State: While some suppliers list this compound as a solid, the majority of chemical databases describe it as a liquid at room temperature. This discrepancy may be due to the presence of impurities or different crystalline forms. Researchers should verify the physical state of their specific batch.
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and effective method for the synthesis of this compound is the reductive amination of 4-(difluoromethoxy)benzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.
Materials:
-
4-(Difluoromethoxy)benzaldehyde
-
Ammonia solution (e.g., 7N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (for salt formation, optional)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(difluoromethoxy)benzaldehyde (1 equivalent) in methanol. To this solution, add a solution of ammonia in methanol (1.5 - 2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 2-4 hours to allow for the formation of the corresponding imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once the imine formation is complete, the reaction mixture is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equivalents) is then added portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.
Determination of the Octanol-Water Partition Coefficient (LogP)
The Shake-Flask method is the traditional and most reliable method for the experimental determination of LogP.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation.
-
Partitioning: A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The separatory funnel is shaken vigorously for a set period (
Methodological & Application
Application Notes and Protocols for the Synthesis of Amides using 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amides are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The strategic incorporation of fluorine-containing groups, such as the difluoromethoxy group, into these molecules can significantly enhance their pharmacological properties. The difluoromethoxy group is known to improve metabolic stability, increase lipophilicity, and act as a bioisostere for other functional groups, making it a valuable tool in drug design. 4-(Difluoromethoxy)benzylamine is a key building block that allows for the introduction of this beneficial moiety into target molecules through the formation of an amide bond.
These application notes provide detailed protocols for the synthesis of amides using this compound with various carboxylic acids, employing common and effective coupling reagents. The information presented is intended to guide researchers in developing robust and efficient synthetic strategies for the creation of novel amide-containing compounds with potential therapeutic applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 177842-14-7 | [1] |
| Molecular Formula | C₈H₉F₂NO | |
| Molecular Weight | 173.16 g/mol | |
| Boiling Point | 227 °C | [1] |
| Density | 1.196 g/cm³ | [1] |
| Refractive Index | 1.491 | [1] |
| Flash Point | 91 °C | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [1] |
General Experimental Workflow for Amide Synthesis
The synthesis of amides from a carboxylic acid and this compound typically involves the activation of the carboxylic acid followed by nucleophilic attack by the amine. A generalized workflow for this process is depicted below.
References
Application Notes and Protocols for Reductive Amination with 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone reaction in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines. This method involves the reaction of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. The difluoromethoxy group is a valuable substituent in drug design, often introduced to modulate physicochemical properties such as lipophilicity and metabolic stability. 4-(Difluoromethoxy)benzylamine is a key building block for incorporating this moiety.
These application notes provide detailed protocols and quantitative data for the reductive amination of various carbonyl compounds using this compound. The information presented is intended to guide researchers in the efficient synthesis of N-(4-(difluoromethoxy)benzyl) substituted amines.
Data Presentation
The following tables summarize quantitative data for the reductive amination of this compound with various aldehydes and ketones under different reaction conditions.
Table 1: Reductive Amination of Aldehydes with this compound
| Entry | Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Propanal | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 12 | 85 |
| 2 | Isobutyraldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp. | 16 | 82 |
| 3 | Benzaldehyde | Sodium Cyanoborohydride | Methanol | Room Temp. | 24 | 78 |
| 4 | 4-Chlorobenzaldehyde | Sodium Triacetoxyborohydride | Dichloromethane | Room Temp. | 18 | 91 |
| 5 | 3-Methoxybenzaldehyde | Sodium Borohydride (pre-formed imine) | Methanol | 0 to Room Temp. | 6 | 88 |
Table 2: Reductive Amination of Ketones with this compound
| Entry | Ketone | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid | Room Temp. | 24 | 75 |
| 2 | Cyclohexanone | Sodium Triacetoxyborohydride | Dichloromethane | None | Room Temp. | 20 | 89 |
| 3 | Acetophenone | Sodium Cyanoborohydride | Methanol | Acetic Acid (pH ~6) | Room Temp. | 48 | 65 |
| 4 | 4-Fluoroacetophenone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Acetic Acid | 50 | 24 | 72 |
| 5 | Butan-2-one | Sodium Borohydride (pre-formed imine) | Methanol | Ti(OiPr)₄ | Reflux | 12 | 79 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination with Sodium Triacetoxyborohydride
This protocol is a general guideline for the direct reductive amination of aldehydes and ketones with this compound using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[1][2]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Sodium Triacetoxyborohydride (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 equiv) and this compound (1.0-1.2 equiv) in anhydrous DCM or DCE, add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise at room temperature under a nitrogen atmosphere. For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 equiv) can be added.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-(4-(difluoromethoxy)benzyl)amine.
Protocol 2: General Procedure for Reductive Amination with Sodium Cyanoborohydride
This protocol describes the reductive amination using sodium cyanoborohydride (NaBH₃CN), which is effective for a wide range of carbonyls but requires careful pH control due to its toxicity and the potential generation of hydrogen cyanide gas under acidic conditions.[3]
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
Sodium Cyanoborohydride (1.1-1.5 equiv)
-
Methanol
-
Acetic acid (to maintain pH 6-7)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve the aldehyde or ketone and this compound in methanol.
-
Adjust the pH of the solution to 6-7 by the addition of glacial acetic acid.
-
Add sodium cyanoborohydride portion-wise, monitoring for any gas evolution. Caution: Acidic conditions can generate toxic HCN gas. Perform this step in a well-ventilated fume hood.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude amine.
-
Purify as necessary by column chromatography.
Visualizations
Caption: General workflow for the one-pot reductive amination.
Caption: Key relationships in planning a reductive amination.
References
Application of 4-(Difluoromethoxy)benzylamine in Agrochemical Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern agrochemical design. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique combination of physicochemical properties that can enhance the efficacy, stability, and safety profile of active ingredients.[1] 4-(Difluoromethoxy)benzylamine serves as a key building block or "intermediate" for the synthesis of novel agrochemicals.[1] Its unique properties, such as increased metabolic stability and improved binding affinity to target sites, make it a valuable scaffold for developing new herbicides, fungicides, and insecticides. The presence of the difluoromethoxy group can significantly enhance the biological activity of the parent molecule.
Physicochemical Properties and Agrochemical Potential
The difluoromethoxy group imparts several advantageous properties to a molecule intended for agrochemical use:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethoxy group more resistant to metabolic degradation by enzymes in target organisms and the environment. This can lead to longer residual activity.[1]
-
Increased Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.[1]
-
Altered Electronic Effects: The strong electron-withdrawing nature of the difluoromethoxy group can influence the electronic properties of the entire molecule, potentially leading to stronger binding interactions with target enzymes or receptors.
-
Improved Bioavailability: The combination of increased lipophilicity and metabolic stability can lead to enhanced uptake and translocation of the compound within the target organism.[1]
Potential Agrochemical Applications
While specific data for this compound is limited in publicly available research, its structural motifs are present in various classes of agrochemicals. Based on the activity of analogous compounds, its derivatives are promising candidates for the following applications:
-
Fungicides: Benzylamine-type structures are found in some antifungal agents.[2] Derivatives of this compound could be synthesized and screened for activity against a range of plant pathogenic fungi.
-
Herbicides: The benzylamine moiety is a component of some herbicidal molecules. By incorporating the difluoromethoxy group, novel herbicides with potentially improved efficacy and selectivity could be developed.
-
Insecticides: The modification of existing insecticide scaffolds with the 4-(difluoromethoxy)benzyl group could lead to new active ingredients with enhanced potency or a different spectrum of activity.
Data Presentation: Efficacy of Structurally Related Compounds
The following tables summarize the biological activity of various benzylamine and difluoromethyl derivatives from existing literature to provide a rationale for the investigation of this compound in agrochemical research.
Table 1: Fungicidal Activity of Benzylamine and Difluoromethyl Derivatives
| Compound Class | Target Fungi | Activity Metric | Value | Reference |
| Benzylamine-type antimycotics | Candida glabrata | MIC | Comparable to terbinafine | [2] |
| Difluoromethyl substituted carboxamides | Cucumber powdery mildew | Inhibition (%) | 90% at 200 mg/L |
Table 2: Insecticidal Activity of Benzylamine and Fluorinated Derivatives
| Compound Class | Target Insect | Activity Metric | Value | Reference |
| Flubendiamide analogue (with fluoroalkoxy group) | Oriental armyworm | LC₅₀ | 0.0512 mg/L | [3] |
| 4-(propargyloxy) benzenesulfonamide derivatives | Mythimna separata | LC₅₀ | 0.235 mg/mL |
Table 3: Herbicidal Activity of Structurally Related Analogues
| Compound Class | Target Weed | Activity Metric | Value | Reference |
| Acifluorfen analogues | Echinochloa crusgalli (root) | EC₅₀ | 2.03 µg/mL | [4] |
| C5-substituted cinmethylin analogs | Echinochloa oryzicola | High activity | at 75 g a.i./hectare | [5] |
Experimental Protocols
The following are generalized protocols for the synthesis and screening of novel agrochemicals derived from this compound. These protocols are based on established methodologies for similar compound classes.
Protocol 1: Synthesis of N-Acyl Derivatives of this compound
This protocol describes a general method for the acylation of this compound to generate a library of amide derivatives for screening.
Materials:
-
This compound
-
Desired acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC) if starting from a carboxylic acid
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If starting with a carboxylic acid, add the acid (1.1 equivalents) and the coupling agent (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Fungicidal Activity Screening
This protocol outlines a method for the primary screening of newly synthesized compounds against common plant pathogenic fungi.
Materials:
-
Synthesized this compound derivatives
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of 10 mg/mL.
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to approximately 45-50 °C.
-
Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 °C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony on the control plate
-
T = Average diameter of the fungal colony on the treated plate
-
Protocol 3: Primary Herbicidal Activity Screening (Pre-emergence)
This protocol describes a laboratory-based assay to evaluate the pre-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil or sand
-
Small pots or trays
-
Acetone or DMSO for dissolving compounds
-
Surfactant (e.g., Tween 20)
-
Spray bottle or automated sprayer
-
Growth chamber or greenhouse
Procedure:
-
Fill pots or trays with soil and sow the seeds of the indicator weed species at a uniform depth.
-
Prepare a solution of the test compound at the desired concentration (e.g., 1000 ppm) in acetone or DMSO, with the addition of a surfactant (e.g., 0.1% Tween 20).
-
Apply the test solution uniformly to the soil surface using a spray bottle or automated sprayer. Ensure even coverage.
-
A control group should be treated with the solvent and surfactant solution only.
-
Place the pots or trays in a growth chamber or greenhouse with controlled temperature, light, and humidity.
-
Water the pots as needed to maintain soil moisture.
-
After 14-21 days, visually assess the herbicidal effect by recording the percentage of weed control, phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting), and the fresh weight of the emerged seedlings.
-
Compare the results of the treated groups with the control group to determine the pre-emergence herbicidal activity.
Hypothetical Mode of Action and Signaling Pathway
The benzylamine scaffold is known to interact with various biological targets. A hypothetical mode of action for a novel fungicide derived from this compound could involve the inhibition of a key enzyme in the fungal cell wall biosynthesis pathway.
Conclusion
This compound represents a promising starting point for the development of novel agrochemicals. The unique properties conferred by the difluoromethoxy group, combined with the versatility of the benzylamine scaffold, offer significant opportunities for the discovery of new fungicides, herbicides, and insecticides. The provided protocols serve as a foundation for the synthesis and screening of derivative libraries to explore the full potential of this compound in agrochemical research. Further investigation into the structure-activity relationships of this compound derivatives is warranted to identify lead compounds for further development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and herbicidal activity of acifluorfen analogues [nyxxb.cn]
- 5. Synthesis and herbicidal activity of C5-substituted cinmethylin analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Difluoromethoxy)benzylamine as a Building Block for PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-(difluoromethoxy)benzylamine as a key building block in the synthesis of selective phosphodiesterase 4 (PDE4) inhibitors. This document includes detailed experimental protocols for the synthesis of the building block and its derivatives, in vitro evaluation methods, and relevant signaling pathway diagrams to guide researchers in the development of novel therapeutics for inflammatory and neurological disorders.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a multitude of cellular processes, including inflammation and neuro-transmission.[1][2] Inhibition of PDE4 elevates cAMP levels, leading to the activation of downstream signaling pathways that can mitigate inflammatory responses.[3][4] This has made PDE4 a highly attractive target for the treatment of various conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurodegenerative diseases.[4][5]
The this compound scaffold is of significant interest in the design of novel PDE4 inhibitors. The difluoromethoxy group is a key feature in the structure of the approved PDE4 inhibitor, Roflumilast, where it contributes to potent and selective inhibition.[6] Furthermore, studies on arylbenzylamine derivatives have demonstrated their potential as effective PDE4 inhibitors.[1] This document outlines the synthesis of this compound and its incorporation into potential PDE4 inhibitory compounds, along with protocols for their biological evaluation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4-cAMP signaling pathway and a general workflow for the synthesis and evaluation of PDE4 inhibitors derived from this compound.
Caption: PDE4-cAMP signaling pathway and the inhibitory action of a this compound-derived inhibitor.
Caption: General workflow for the synthesis and evaluation of PDE4 inhibitors.
Data Presentation
The following table summarizes representative quantitative data for arylbenzylamine derivatives as PDE4 inhibitors. While these compounds do not contain the 4-(difluoromethoxy) group, they demonstrate the potential of the benzylamine scaffold for potent PDE4 inhibition.[1]
| Compound | R1 | R2 | PDE4B1 IC50 (nM) | PDE4D7 IC50 (nM) |
| 11r | 3-fluorophenyl | 4-methoxy | 160 | 250 |
| 11s | 3-methoxyphenyl | 4-methoxy | 180 | 280 |
Data are representative of the arylbenzylamine class of PDE4 inhibitors and are intended to illustrate the potential of the this compound scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 4-(difluoromethoxy)benzaldehyde via reductive amination.
Materials:
-
4-(Difluoromethoxy)benzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol, add ammonium acetate (10.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Representative Arylbenzylamine-Based PDE4 Inhibitor
This protocol outlines the synthesis of an N-aryl substituted benzylamine derivative, a potential PDE4 inhibitor, using this compound as a starting material.
Materials:
-
This compound
-
Aryl halide (e.g., 3-bromopyridine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 eq), aryl halide (1.0 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene to the flask and degas the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-(difluoromethoxy)benzylamine derivative.
Protocol 3: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the inhibitory activity of synthesized compounds against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Rolipram)
-
Binding agent (for terminating the reaction and binding to the product)
-
Black, low-volume 384-well microplates
Equipment:
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup:
-
Add 5 µL of the diluted compounds or controls to the appropriate wells of the 384-well plate.
-
Add 5 µL of diluted PDE4 enzyme to all wells except the "no enzyme" control wells.
-
Add 5 µL of assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 60 µL of the binding agent solution to all wells to stop the reaction.
-
Final Incubation: Incubate the plate for 30 minutes at room temperature with gentle agitation.
-
Data Acquisition: Measure the fluorescence polarization using a microplate reader.
Data Analysis:
-
Subtract the average FP value of the "blank" wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" (0% inhibition) and "positive control" (100% inhibition) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2001057025A1 - Pyrimidine carboxamides useful as inhibitors of pde4 isozymes - Google Patents [patents.google.com]
- 6. organic-chemistry.org [organic-chemistry.org]
Application Notes & Protocols: N-Alkylation of 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)benzylamine is a valuable primary amine building block in medicinal chemistry. The difluoromethoxy group is a bioisostere of hydroxyl or methoxy groups, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. The N-alkylation of its primary amine functionality is a crucial step for generating diverse libraries of compounds to explore structure-activity relationships (SAR) and to develop novel therapeutic agents.
This document provides detailed protocols for two primary synthetic strategies for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination.
Key Synthetic Strategies
Two main approaches are commonly employed for the N-alkylation of primary amines like this compound. The choice of method depends on the desired substituent, the availability of starting materials, and the required selectivity.
-
Direct N-Alkylation with Alkyl Halides : This classic SN2 reaction involves the direct reaction of the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, producing tertiary amines and even quaternary ammonium salts. Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.[1][2]
-
Reductive Amination : This versatile and highly selective one-pot reaction is often the preferred method. It involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in-situ to the corresponding secondary amine.[2][3][4][5] This method typically uses mild reducing agents and avoids the issue of over-alkylation commonly seen with direct alkylation.[2]
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of benzylamines. The data is illustrative and based on established literature for structurally similar amines.[6] Optimization may be required for this compound specifically.
| Alkylating Agent / Carbonyl Source | Method | Base / Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile (ACN) | 80 | 4-12 | 85-95 |
| Ethyl Iodide | Direct Alkylation | DIPEA | DMF | 50-70 | 6-18 | 80-90 |
| Benzaldehyde | Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | RT | 2-16 | 90-98[6] |
| Acetone | Reductive Amination | Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | RT | 4-24 | 75-90[6] |
| Cyclohexanone | Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1,2-Dichloroethane (DCE) | RT | 1-24 | 80-95[3] |
Note: RT = Room Temperature; DIPEA = N,N-Diisopropylethylamine; DMF = Dimethylformamide.
Experimental Protocols
Method 1: Direct N-Alkylation with an Alkyl Halide
This protocol details a general procedure for the direct N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.[2]
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous ACN or DMF (to make a 0.1-0.2 M solution).
-
Add the base (K₂CO₃, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq) to the stirred solution.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Alkyl halides are often toxic and lachrymatory; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents are flammable. Avoid open flames.
Method 2: Reductive Amination with an Aldehyde or Ketone
This protocol provides a general procedure for N-alkylation via reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3][7]
Materials and Equipment:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq).[2]
-
Dissolve the reactants in anhydrous DCM or DCE (to make a 0.1-0.2 M solution).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.[2]
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.[2]
-
Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.[2]
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.
-
Wear appropriate PPE, including gloves, lab coat, and safety glasses.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the two primary synthetic pathways for the N-alkylation of this compound.
Caption: Synthetic pathways for N-alkylation.
References
Application Notes & Protocols: Purification of Products Derived from 4-(Difluoromethoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of various products synthesized from 4-(difluoromethoxy)benzylamine. The protocols outlined below are designed to offer robust and reproducible methods for obtaining high-purity compounds essential for research, discovery, and development activities.
Introduction
This compound is a valuable building block in medicinal chemistry due to the unique properties conferred by the difluoromethoxy group, such as increased metabolic stability and altered lipophilicity. The purification of its derivatives is a critical step to ensure the quality and reliability of subsequent biological and pharmacological studies. This guide details common purification techniques, including flash column chromatography, preparative HPLC, and crystallization, for products derived from this key intermediate.
Common reactions involving this compound include amide bond formation and reductive amination, leading to a diverse range of chemical entities. The choice of purification strategy is dictated by the physicochemical properties of the target molecule, such as polarity, solubility, and crystallinity.
General Purification Strategies
The selection of an appropriate purification technique is paramount for isolating the desired product from unreacted starting materials, reagents, and byproducts. A general workflow for purification is presented below.
Caption: General workflow for the purification of organic compounds.
Purification of N-(4-(Difluoromethoxy)benzyl) Amides
Amide coupling reactions are a frequent application of this compound. The resulting N-benzyl amides often possess moderate polarity, making them amenable to purification by flash chromatography or crystallization.
Application Note: Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying gram-scale quantities of N-(4-(difluoromethoxy)benzyl) amides. The choice of eluent is critical for achieving good separation. A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and concentrating the mixture to a dry powder.
-
Column Packing: Wet-pack a silica gel column with the initial, low-polarity mobile phase.
-
Loading: Carefully load the prepared slurry onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the eluent to facilitate the separation of the product from impurities. Monitor the elution using thin-layer chromatography (TLC).
-
Fraction Collection: Collect fractions containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
Data Presentation: Flash Chromatography Purification
| Compound ID | Reaction Scale (mmol) | Eluent System (Hexane:EtOAc) | Yield (%) | Purity (LC-MS) |
| Amide-1 | 2.5 | 70:30 to 50:50 | 85 | >98% |
| Amide-2 | 5.0 | 80:20 to 60:40 | 78 | >97% |
| Amide-3 | 1.0 | 60:40 to 40:60 | 91 | >99% |
Purification of N-Alkyl-4-(difluoromethoxy)benzylamine Derivatives
Reductive amination of aldehydes or ketones with this compound yields N-alkylated secondary amines. These products may be more basic and exhibit different solubility profiles compared to amides, potentially requiring alternative purification strategies.
Application Note: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations or when very high purity is required, preparative HPLC is the method of choice. Reversed-phase chromatography (e.g., using a C18 column) is commonly employed for these types of compounds.
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude product in a suitable solvent, such as methanol or acetonitrile, and filter it through a 0.45 µm syringe filter.
-
Method Development: Develop a suitable gradient method on an analytical HPLC to ensure good separation of the target compound from impurities. A common mobile phase consists of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Purification: Scale up the analytical method to a preparative HPLC system. Inject the filtered sample and collect the fraction corresponding to the product peak.
-
Post-Purification Workup: If an acidic modifier was used, the product will be isolated as a salt. To obtain the free base, the collected fraction can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. Alternatively, the fraction can be lyophilized to obtain the salt.
-
Solvent Removal: Remove the solvent from the collected fractions to yield the purified product.
Data Presentation: Preparative HPLC Purification
| Compound ID | Crude Mass (mg) | Mobile Phase (A: H₂O, B: ACN) | Yield (mg) | Purity (LC-MS) |
| Amine-1 | 150 | 10-90% B over 20 min | 110 | >99% |
| Amine-2 | 200 | 20-80% B over 15 min | 145 | >99.5% |
| Amine-3 | 120 | 30-70% B over 25 min | 95 | >99% |
Purification by Crystallization
Crystallization is a highly effective technique for obtaining compounds in very high purity, provided the product is a solid with suitable solubility properties.
Application Note: Recrystallization
Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization
-
Solvent Screening: Screen various solvents or solvent mixtures to find a suitable system for recrystallization.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure product.
Visualization of the Crystallization Process
Caption: Step-by-step workflow for purification by recrystallization.
Concluding Remarks
The purification of products derived from this compound is a critical step in the synthesis of novel compounds for drug discovery and development. The choice of purification technique should be tailored to the specific properties of the target molecule and the desired level of purity. The protocols and data presented herein provide a comprehensive guide for researchers to effectively purify these valuable compounds.
Application Notes and Protocols for the Quantitative Analysis of 4-(Difluoromethoxy)benzylamine
These application notes provide detailed methodologies for the quantitative analysis of 4-(Difluoromethoxy)benzylamine in various matrices, catering to researchers, scientists, and professionals in drug development. The protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are presented, offering a range of options depending on the required sensitivity, selectivity, and available instrumentation.
Introduction
This compound is a primary aromatic amine of interest in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in bulk materials, pharmaceutical formulations, and biological matrices to ensure quality, safety, and efficacy. The selection of an appropriate analytical technique depends on factors such as the concentration range of the analyte, the complexity of the sample matrix, and the specific goals of the analysis, such as pharmacokinetic studies or routine quality control.[1][2]
This document outlines three distinct, validated analytical methods for the quantification of this compound, complete with detailed experimental protocols, expected performance data, and visual workflows to guide the user through each step.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. This data is intended to provide a comparative perspective to aid in methodology selection.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Limit of Detection (LOD) | 10 ng/mL | 1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 30 ng/mL | 5 ng/mL | 0.15 ng/mL |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (RSD %) | < 2.0% | < 5.0% | < 3.0% |
| Throughput | Moderate | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Matrix Effects | Low | Low to Moderate | Moderate to High |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where concentration levels are relatively high.[3]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-15 min: 20% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 20% Acetonitrile
-
25-30 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter prior to injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For the analysis of this compound in complex matrices or at lower concentrations, GC-MS offers enhanced selectivity and sensitivity.[4][5] Due to the polar nature of the primary amine, derivatization is recommended to improve chromatographic peak shape and thermal stability.[6]
Experimental Protocol
1. Derivatization:
-
Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Evaporate a known volume of the sample extract or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of MSTFA + 1% TMCS and 50 µL of a non-polar solvent (e.g., hexane).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized analyte (specific m/z values to be determined from the mass spectrum of the derivatized standard). A full scan can be used for initial identification.[7]
-
3. Sample Preparation and Analysis:
-
Stock and Standard Solutions: Prepare in a suitable organic solvent (e.g., acetonitrile).
-
Extraction from Matrix (if applicable): For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte before derivatization.[8][9]
-
Quantification: Use an internal standard (e.g., a deuterated analog of this compound) added before sample preparation to correct for extraction losses and derivatization efficiency. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantifying this compound at very low concentrations, particularly in complex biological matrices such as plasma or urine, due to its exceptional sensitivity and selectivity.[1][10]
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A rapid gradient from 5% to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺ of this compound, and product ions will be determined by infusing a standard solution and optimizing collision energy.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
2. Sample Preparation:
-
Protein Precipitation (for plasma/serum): To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). Vortex and centrifuge to precipitate proteins.[11]
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in the initial mobile phase.
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, an SPE protocol can be developed using a suitable sorbent.[12]
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by analyzing standards prepared in a matrix that mimics the study samples to account for matrix effects.[12]
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 4. waters.com [waters.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. chemdata.nist.gov [chemdata.nist.gov]
- 8. japsonline.com [japsonline.com]
- 9. ijisrt.com [ijisrt.com]
- 10. lcms.cz [lcms.cz]
- 11. benchchem.com [benchchem.com]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-(4-(difluoromethoxy)phenyl)-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, serving as a core scaffold in numerous approved drugs. The incorporation of fluorine-containing substituents, such as the difluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed protocols for the synthesis of 2-(4-(difluoromethoxy)phenyl)-1H-benzo[d]imidazole, a valuable building block for drug discovery, starting from 4-(difluoromethoxy)benzylamine. The synthesis is presented as a two-step process: the oxidation of the benzylamine to the corresponding benzaldehyde, followed by the condensation with o-phenylenediamine.
Overall Reaction Scheme
Troubleshooting & Optimization
Technical Support Center: Improving Reaction Yields for 4-(Difluoromethoxy)benzylamine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(difluoromethoxy)benzylamine in coupling reactions. The guidance provided here is designed to help you overcome common challenges and optimize your reaction yields.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during amide and palladium-catalyzed cross-coupling reactions involving this compound.
Amide Coupling Reactions
Q1: I am observing low to no yield in the amide coupling reaction between this compound and my carboxylic acid using standard coupling agents like EDC/HOBt. What are the likely causes and how can I improve the yield?
A1: Low yields in amide couplings with this compound are often attributed to the reduced nucleophilicity of the amine. The electron-withdrawing nature of the difluoromethoxy group decreases the electron density on the nitrogen atom, making it a less reactive nucleophile.[1]
Here are common causes and troubleshooting strategies:
-
Insufficient Activation of the Carboxylic Acid: Standard coupling agents may not be potent enough to generate a sufficiently reactive activated ester to couple with the less nucleophilic this compound.
-
Troubleshooting:
-
Switch to more powerful uronium/aminium or phosphonium-based coupling reagents such as HATU, HBTU, or PyBOP.[2][3] These reagents are known to be more effective for challenging couplings.
-
Consider the in situ formation of a highly reactive acyl fluoride from your carboxylic acid using reagents like TCFH-NMI or BTFFH, which has proven successful for hindered and electron-deficient amines.[1]
-
If using a carbodiimide reagent like EDC, ensure it is fresh and used under strictly anhydrous conditions, as these reagents are moisture-sensitive.[4]
-
-
-
Suboptimal Reaction Conditions: The reaction conditions may not be suitable for this specific substrate.
-
Troubleshooting:
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. Microwave heating can also be an effective method to accelerate the reaction.
-
Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to avoid side reactions. The choice and amount of base can significantly impact the reaction's success.
-
Solvent: Aprotic polar solvents like DMF or NMP are commonly used. However, for some systems, less polar solvents like DCM or THF may be more effective.
-
-
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired amide.
-
Troubleshooting:
-
A common side reaction with carbodiimide coupling agents is the formation of an unreactive N-acylurea. Using an additive like HOBt or HOAt can help to suppress this side reaction.[4]
-
-
Q2: I am seeing unreacted starting materials in my amide coupling reaction. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue when working with less reactive amines. Here are some strategies to push the reaction towards completion:
-
Pre-activation of the Carboxylic Acid: Allow the carboxylic acid to react with the coupling agent and base for a period (e.g., 15-30 minutes) before adding the this compound. This ensures the formation of the activated intermediate.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling agent (e.g., 1.1 to 1.5 equivalents) can help to drive the reaction to completion.
-
Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. Some sluggish reactions may require stirring overnight or longer.
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig and Suzuki-Miyaura)
Q3: My Buchwald-Hartwig amination of an aryl halide with this compound is giving a low yield. What are the key parameters to optimize?
A3: The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. The reduced nucleophilicity of this compound can make this coupling challenging.
-
Catalyst and Ligand Selection: This is the most critical factor for a successful Buchwald-Hartwig amination with an electron-deficient amine.
-
Troubleshooting:
-
Use bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, and BrettPhos are specifically designed to enhance the efficiency of cross-coupling reactions with challenging substrates.[5]
-
Consider using N-heterocyclic carbene (NHC) ligands, which can offer greater stability and reactivity for difficult couplings.
-
Employing a well-defined palladium precatalyst (e.g., a G3 or G4 precatalyst) can lead to more reproducible results compared to generating the active catalyst in situ.
-
-
-
Base Selection: The base plays a crucial role in the deprotonation of the amine.
-
Troubleshooting:
-
Strong, non-nucleophilic bases are often required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used and are often more effective than weaker bases like carbonates.
-
-
-
Solvent and Temperature:
-
Troubleshooting:
-
Anhydrous, degassed solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.
-
The reaction may require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
-
-
Q4: I am attempting a Suzuki-Miyaura coupling where this compound is part of the aryl halide or boronic acid component. What are the common pitfalls?
A4: The primary amino group of this compound can interfere with the Suzuki-Miyaura coupling.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Troubleshooting:
-
The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to mitigate catalyst inhibition.[6]
-
N-protection of the amine group can be considered if other strategies fail, although it adds extra steps to the synthesis.
-
-
-
Side Reactions:
-
Troubleshooting:
-
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere.
-
Protodeboronation (loss of the boronic acid group) can occur, especially under harsh basic conditions. Using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.
-
-
Quantitative Data Summary
The following tables summarize reaction conditions and yields for representative coupling reactions involving substrates similar to this compound. This data can serve as a starting point for your own optimizations.
Table 1: Amide Coupling with Electron-Deficient Amines
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | Dodecamethoxy-neopentasilane | - | Solvent-free | 120 | 7 | 99 | [7] |
| Phenylacetic Acid | Benzylamine | ZrCl₄ | - | p-xylene | Reflux | 6 | 100 | [8] |
| 4-Chlorobenzoic Acid | Benzylamine | ZrCl₄ | - | p-xylene | Reflux | 4 | 83 | [8] |
Table 2: Buchwald-Hartwig Amination of Aryl Halides with Primary Amines
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobiphenyl | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 48 | 61 | [4] |
| 1-Bromo-4-iodobenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | ~95 | [9] |
Detailed Experimental Protocols
The following are general protocols that can be adapted for your specific coupling reaction with this compound.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Reagent Addition: Add HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add this compound (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. The reaction may require gentle heating to proceed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.1 equivalents) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflows and decision-making processes for troubleshooting low yields in coupling reactions.
References
- 1. US20230303494A1 - Benzylamine derivative, preparation method therefor and use thereof - Google Patents [patents.google.com]
- 2. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Difluoromethoxy)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Reductive Amination of 4-(Difluoromethoxy)benzaldehyde: This is a widely used method that involves the reaction of 4-(Difluoromethoxy)benzaldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.
-
Reduction of 4-(Difluoromethoxy)benzonitrile: This method involves the direct reduction of the nitrile group to an amine using a suitable reducing agent, such as borane dimethylsulfide complex.
Q2: I am observing a significant amount of a dimeric secondary amine in my reaction mixture. What is the likely cause?
A2: The formation of a dimeric secondary amine, N,N-bis[4-(difluoromethoxy)benzyl]amine, is a common side reaction in the reductive amination pathway. This occurs when the newly formed this compound acts as a nucleophile and reacts with another molecule of 4-(Difluoromethoxy)benzaldehyde to form a new imine, which is subsequently reduced. This side reaction is often favored by a high concentration of the aldehyde and the primary amine product.
Q3: My final product is contaminated with 4-(Difluoromethoxy)benzyl alcohol. How can I prevent this?
A3: The formation of 4-(Difluoromethoxy)benzyl alcohol is a common side reaction during the reductive amination of 4-(Difluoromethoxy)benzaldehyde. It occurs when the reducing agent directly reduces the aldehyde functional group before it can react with the ammonia source to form the imine. The choice of reducing agent is critical to minimize this side reaction. Milder and more selective reducing agents are preferred.
Q4: Is the difluoromethoxy group stable during the synthesis and workup?
A4: The difluoromethoxy group is generally stable under many synthetic conditions. However, it can be susceptible to hydrolysis under strong acidic or basic conditions, which could lead to the formation of 4-hydroxybenzylamine derivatives. It is advisable to use mild conditions during the reaction and workup to preserve the integrity of this functional group.
Troubleshooting Guides
Route 1: Reductive Amination of 4-(Difluoromethoxy)benzaldehyde
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired primary amine | 1. Incomplete imine formation. 2. Competitive reduction of the aldehyde to the corresponding alcohol.[1] 3. Formation of a secondary amine byproduct. | 1. Ensure anhydrous conditions and an adequate source of ammonia. The use of a Lewis acid catalyst like Ti(OiPr)₄ can sometimes improve imine formation.[1] 2. Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] If using a less selective reducing agent like sodium borohydride (NaBH₄), allow sufficient time for imine formation before adding the reducing agent.[2] 3. Use a large excess of the ammonia source to favor the formation of the primary amine. |
| Presence of significant amounts of 4-(Difluoromethoxy)benzyl alcohol | The reducing agent is too reactive and reduces the aldehyde before imine formation. | Switch to a milder reducing agent like NaBH₃CN or NaBH(OAc)₃. These reagents are less likely to reduce the aldehyde under the reaction conditions typically used for reductive amination.[1][2] |
| Formation of N,N-bis[4-(difluoromethoxy)benzyl]amine (secondary amine) | The primary amine product reacts with the starting aldehyde. | Use a large excess of the ammonia source. You can also try adding the aldehyde slowly to the reaction mixture to maintain a low concentration of the aldehyde relative to the ammonia source. |
| Difficult purification of the final product | The product is contaminated with unreacted aldehyde, the corresponding alcohol, and the secondary amine byproduct. | 1. Acid-base extraction: The basic benzylamine product can be separated from the neutral aldehyde and alcohol by extraction with a dilute acid (e.g., 1M HCl). The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. 2. Distillation: If the byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method.[3] 3. Column chromatography: Silica gel chromatography can be used to separate the desired product from the impurities. |
Route 2: Reduction of 4-(Difluoromethoxy)benzonitrile
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction or low conversion | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent. | 1. Ensure a sufficient molar excess of the reducing agent (e.g., borane dimethylsulfide) is used. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as borane reagents are sensitive to moisture. |
| Formation of multiple unidentified byproducts | 1. Over-reduction or side reactions with the reducing agent. 2. Hydrolysis of the difluoromethoxy group during workup. | 1. Control the reaction temperature carefully. Adding the reducing agent at a lower temperature and then slowly warming to the desired reaction temperature can help to control the reaction. 2. Use a mild workup procedure. Quenching the reaction with methanol followed by a careful aqueous workup is often recommended. Avoid prolonged exposure to strong acids or bases. |
| Difficult isolation of the pure product | The product may be an oil and difficult to crystallize. The reaction mixture may contain boron residues. | 1. Column chromatography: This is often the most effective method for purifying the product from this reaction. 2. Acid-base extraction: Similar to the reductive amination route, an acid-base workup can help to isolate the basic amine product. |
Experimental Protocols
Protocol 1: Reductive Amination of 4-(Difluoromethoxy)benzaldehyde
-
Imine Formation: To a solution of 4-(Difluoromethoxy)benzaldehyde (1.0 eq) in an anhydrous solvent such as methanol or 1,2-dichloroethane, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium acetate, >10 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Reduction of 4-(Difluoromethoxy)benzonitrile
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve 4-(Difluoromethoxy)benzonitrile (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C and add borane dimethylsulfide complex (e.g., 2.0 M in THF, ~1.5-2.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with a dilute acid, followed by a base. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography on silica gel.
Visualizations
Caption: Main synthetic pathways to this compound and common side products.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Troubleshooting guide for reductive amination with fluorinated benzaldehydes
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the reductive amination of fluorinated benzaldehydes. The electron-withdrawing nature of fluorine substituents can significantly impact the reactivity of the aldehyde, often leading to common issues such as low yields and incomplete reactions.
Troubleshooting Guide
Question: My reductive amination with a fluorinated benzaldehyde is resulting in a low yield or no product. What are the common causes and how can I improve it?
Answer:
Low yields in the reductive amination of fluorinated benzaldehydes are frequently due to the reduced electrophilicity of the carbonyl carbon, which hinders imine formation. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine can be unfavorable.
-
Solution: Promote imine formation by removing water as it forms. This can be achieved by using dehydrating agents like molecular sieves or by azeotropic distillation.[1] You can also pre-form the imine before adding the reducing agent by stirring the fluorinated benzaldehyde and the amine together, sometimes with gentle heating.[2][3]
-
-
Suboptimal pH: The reaction pH is crucial. Imine formation is typically favored under mildly acidic conditions (pH 4-5) which activate the carbonyl group. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic.[4][5]
-
Choice of Reducing Agent: The selection of the reducing agent is critical for success.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent as it is mild and selective for reducing the iminium ion in the presence of the aldehyde.[7][8][9][10] It is particularly effective for one-pot reactions.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective at slightly acidic pH.[4][11][12] However, it can generate toxic cyanide byproducts.[13]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can prematurely reduce the starting aldehyde to an alcohol, lowering the yield of the desired amine.[1][11] It is best used in a stepwise procedure after the imine has been formed.[7]
-
-
Reaction Conditions:
Question: I am observing a significant amount of the corresponding fluorinated benzyl alcohol as a side product. How can I prevent this?
Answer:
The formation of a fluorinated benzyl alcohol indicates that the aldehyde is being reduced before it can form an imine.
-
Problem: The reducing agent is too strong or is being added too early.
-
Solution:
-
Switch to a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for the iminium ion over the aldehyde.[1][10]
-
If using a stronger reducing agent like sodium borohydride, ensure that imine formation is complete before adding the reductant.[7][11] You can monitor the disappearance of the aldehyde starting material by thin-layer chromatography (TLC) or NMR before introducing the borohydride.
-
Question: My reaction is producing over-alkylated products (e.g., a tertiary amine instead of the desired secondary amine). How can I minimize this?
Answer:
Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the fluorinated benzaldehyde.[1]
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the aldehyde.[1][3]
-
Stepwise Procedure: Pre-form the imine and then reduce it in a separate step. This can help control the reaction and prevent the product amine from reacting further.[1][7]
-
Reaction Conditions: Running the reaction under non-acidic conditions can sometimes suppress the formation of tertiary amines.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated benzaldehydes less reactive in reductive amination?
A1: The fluorine atom is highly electronegative, which withdraws electron density from the benzene ring and, consequently, from the aldehyde group. This deactivation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine, thus slowing down the initial imine formation step.[2]
Q2: What is the best reducing agent for reductive amination of fluorinated benzaldehydes?
A2: Sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) is generally considered the most suitable reducing agent for this transformation.[7][8][10] Its mildness and selectivity for the iminium ion over the aldehyde minimize the formation of the corresponding alcohol as a byproduct.[1][10] Sodium cyanoborohydride (NaBH₃CN) is also a good option but comes with toxicity concerns.[4][13]
Q3: Can I use sodium borohydride (NaBH₄) for this reaction?
A3: While NaBH₄ can be used, it is a less selective and more powerful reducing agent than STAB or NaBH₃CN.[4][8] It can readily reduce the fluorinated benzaldehyde to the corresponding alcohol. If you must use NaBH₄, it is highly recommended to first ensure the complete formation of the imine before adding the reducing agent in a stepwise manner.[7][11]
Q4: What solvents are recommended for this reaction?
A4: The choice of solvent can depend on the specific reducing agent.
-
For Sodium Triacetoxyborohydride (STAB) , aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used as STAB is moisture-sensitive.[7][10][14][15]
-
For Sodium Cyanoborohydride (NaBH₃CN) , protic solvents like methanol (MeOH) or ethanol (EtOH) are often employed.[14][15]
Q5: Is it necessary to add an acid catalyst?
A5: Yes, in many cases, a catalytic amount of a weak acid like acetic acid is beneficial.[2] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine to form the imine.
Experimental Protocols
Representative Protocol for Reductive Amination of 4-Fluorobenzaldehyde with a Primary Amine using STAB
-
Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq.) and the primary amine (1.0-1.2 eq.) in an appropriate anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq.). Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of the reaction can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Data Summary
| Parameter | Recommended Condition | Rationale | Potential Issues if Deviated |
| Aldehyde | Fluorinated Benzaldehyde | Substrate | Reduced reactivity due to electron-withdrawing fluorine. |
| Amine | Primary or Secondary Amine | Nucleophile | Sterically hindered amines may react slower. |
| Reducing Agent | NaBH(OAc)₃ (STAB) | Selective for iminium ion | Stronger agents (e.g., NaBH₄) can reduce the aldehyde. |
| Stoichiometry | Aldehyde:Amine:STAB (1:1.1:1.5) | Ensure complete reaction | Excess amine can lead to difficult purification. |
| Solvent | DCM, DCE, THF (for STAB) | Aprotic, anhydrous | Protic solvents can decompose STAB. |
| Catalyst | Acetic Acid (catalytic) | Activates carbonyl | Too much acid protonates the amine; too little slows imine formation. |
| Temperature | Room Temperature to mild heating | Controls reaction rate | Higher temperatures may increase side product formation. |
| pH | Mildly acidic (pH 4-5) | Optimal for imine formation | Incorrect pH inhibits imine formation. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. interchim.fr [interchim.fr]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 14. benchchem.com [benchchem.com]
- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(Difluoromethoxy)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(Difluoromethoxy)benzylamine. The content is structured to address common challenges and provide clear, actionable guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method is a two-step process. The first step involves the synthesis of the precursor, 4-(Difluoromethoxy)benzaldehyde, typically from 4-hydroxybenzaldehyde. The second step is the reductive amination of this aldehyde with a suitable ammonia source to yield the desired this compound.
Q2: I am seeing a significant amount of 4-(Difluoromethoxy)benzyl alcohol as a byproduct. What is the likely cause and how can I prevent it?
A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting aldehyde before it can form an imine with the amine source. This is particularly common with strong reducing agents like sodium borohydride (NaBH4). To mitigate this, consider using a milder and more selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN), which preferentially reduce the iminium ion over the carbonyl group.
Q3: My reaction is showing low conversion of the starting aldehyde, even after an extended reaction time. What are the potential issues?
A3: Low conversion can be attributed to several factors. Incomplete imine formation is a common reason. The formation of the imine is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials. Using a dehydrating agent, such as molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water can improve the yield. Additionally, ensure your reagents, particularly the amine source and solvent, are of high purity and anhydrous.
Q4: How can I purify the final product, this compound?
A4: Purification of benzylamines can often be achieved through distillation under reduced pressure. Another common method is to perform an acid-base extraction. The amine can be protonated with an acid (like HCl) to form a water-soluble salt, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted with an organic solvent. The product can be further purified by column chromatography if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete imine formation due to water in the reaction. 2. Reduction of the starting aldehyde to the corresponding alcohol. 3. Suboptimal reaction temperature or time. 4. Impure reagents or solvents. | 1. Use anhydrous solvents and add a dehydrating agent like molecular sieves. 2. Switch to a milder reducing agent like STAB or NaBH3CN. Alternatively, perform a two-step process where the imine is formed first, followed by the addition of the reducing agent. 3. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Ensure the purity of all starting materials. |
| Formation of Side Products | 1. 4-(Difluoromethoxy)benzyl alcohol: Direct reduction of the aldehyde. 2. Over-alkylation (dibenzylamine formation): The product amine is more nucleophilic than ammonia and reacts with the aldehyde. | 1. Use a more selective reducing agent (STAB, NaBH3CN). 2. Use a large excess of the ammonia source. For catalytic hydrogenation, running the reaction under neutral or non-acidic conditions can suppress tertiary amine formation. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (in case of catalytic hydrogenation). 3. Steric hindrance if a bulky amine source is used (less common with ammonia). | 1. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). 2. Use fresh, high-quality catalyst. 3. Increase the reaction temperature or time. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during acid-base extraction. 2. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. Consider converting the amine to its salt and purifying by recrystallization. |
Data Presentation
The following table provides a representative summary of how the choice of reducing agent can influence the outcome of the reductive amination of 4-(Difluoromethoxy)benzaldehyde. These are illustrative yields based on general principles of reductive amination and may vary based on specific reaction conditions.
| Reducing Agent | Typical Solvent | Typical Temperature | Key Advantages | Potential Disadvantages | Illustrative Yield of Amine | Illustrative Yield of Alcohol Byproduct |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temp. | Inexpensive, readily available. | Can reduce the starting aldehyde, leading to alcohol byproduct formation. | 60-75% | 15-30% |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Room Temp. | Highly selective for imines over aldehydes, ideal for one-pot reactions. | More expensive, moisture-sensitive. | 85-95% | <5% |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | Room Temp. to 50°C | "Green" reducing agent, high yields, no metal hydride waste. | Requires specialized hydrogenation equipment, catalyst can be expensive and pyrophoric. | >90% | <2% |
Experimental Protocols
Protocol 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde
This protocol describes the synthesis of the aldehyde precursor from 4-hydroxybenzaldehyde.
-
Materials:
-
4-Hydroxybenzaldehyde
-
Sodium chlorodifluoroacetate
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Heat the mixture to 80-90°C with stirring.
-
Add sodium chlorodifluoroacetate (1.5 eq) portion-wise over 30 minutes.
-
Maintain the reaction at 80-90°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-(Difluoromethoxy)benzaldehyde.
-
Protocol 2: Reductive Amination of 4-(Difluoromethoxy)benzaldehyde
This protocol details the conversion of the aldehyde to the target amine using sodium triacetoxyborohydride (STAB).
-
Materials:
-
4-(Difluoromethoxy)benzaldehyde
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 4-(Difluoromethoxy)benzaldehyde (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous DCM.
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Slowly add STAB (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for reaction optimization.
Stability of 4-(Difluoromethoxy)benzylamine under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 4-(Difluoromethoxy)benzylamine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
It is recommended to store this compound in a cool, dry place.[1] The compound is a solid at room temperature.[2]
Q2: Is the difluoromethoxy group stable to acidic and basic conditions?
The difluoromethoxy group is generally stable under a range of acidic and basic conditions commonly used in organic synthesis. For instance, syntheses involving related compounds use strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) for nitration, as well as strong bases like sodium hydroxide (NaOH) for hydrolysis, without compromising the difluoromethoxy moiety.[3][4]
Q3: How stable is the benzylamine functional group?
The benzylamine functional group is a versatile primary amine. It can undergo typical amine reactions. However, like other benzylamines, it can be susceptible to oxidation. During chlorination and chloramination, benzylamines can degrade to form aldehydes and lower order amines.[5]
Q4: Are there any known incompatible reagents with this compound?
Troubleshooting Guide
Q1: I am observing a low yield in my reaction involving this compound. What are the potential causes?
Low yields can stem from several factors. Incomplete reactions can be due to insufficient reaction time or temperature.[8] The quality of reagents, such as the use of wet solvents, can also adversely affect the outcome.[8] For reactions like reductive amination, the choice of reducing agent is critical; a less effective agent may result in a poor yield.[9] It is also important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.[10]
Q2: My reaction is producing unexpected byproducts. How can I identify and minimize them?
The formation of byproducts is a common issue. In reactions involving benzylamines, over-alkylation can lead to the formation of secondary and tertiary amines.[9] In some cases, side reactions like the Beckmann rearrangement or dimerization of intermediates can occur, leading to a complex product mixture.[11] To minimize byproducts, optimizing reaction conditions such as temperature, reaction time, and the choice of base or solvent is crucial.[8] If you are performing a reduction of a nitro group in a related synthesis, over-reduction can be avoided by using a milder, more selective reducing system.[11]
Q3: The final product of my reaction is difficult to purify. What strategies can I employ?
Purification challenges can arise from the presence of unreacted starting materials or closely related byproducts. Column chromatography is a common and effective method for purifying crude products.[4][9] Recrystallization from a suitable solvent can also be used to obtain a pure product.[8] The work-up procedure is also critical; proper extraction and washing steps can remove many impurities before the final purification.[10]
Stability Under Various Reaction Conditions
The stability of the this compound scaffold under different conditions can be inferred from synthetic procedures for related molecules.
| Condition | Reagents/Environment | Stability of Core Structure | Source |
| Strongly Acidic | 98% H₂SO₄, Fuming Nitric Acid (20-35°C) | Stable | [3] |
| Strongly Basic | 50% NaOH solution, Reflux | Stable | [3] |
| Catalytic Hydrogenation | Raney Nickel, Hydrazine Hydrate | Stable | [3] |
| Catalytic Hydrogenation | Pd/C, Hydrogen Gas (3-5 bar) | Stable | [4] |
| Oxidation | 3.5% Sodium Hypochlorite, NaOH (0-8°C) | Amine group will likely react | [3] |
| Condensation | Carbon Disulfide (25-40°C) | Stable | [3] |
Experimental Protocols
Exemplary Protocol: Reductive Amination
This protocol is a general example of a reductive amination reaction, a common transformation for benzylamines.[9]
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or methanol). The reaction is often carried out at room temperature.[9]
-
Reduction: Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) to the mixture.[9]
-
Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
- 1. This compound | 177842-14-7 | INDOFINE Chemical Company [indofinechemical.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Strategies for removing impurities from 4-(Difluoromethoxy)benzylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Difluoromethoxy)benzylamine. The following sections detail strategies for removing common impurities encountered during its synthesis, primarily through the reductive amination of 4-(difluoromethoxy)benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via reductive amination?
A1: The most common impurities originating from the reductive amination of 4-(difluoromethoxy)benzaldehyde are:
-
Unreacted 4-(difluoromethoxy)benzaldehyde: The starting material for the reaction.
-
N-(4-(difluoromethoxy)benzylidene)-4-(difluoromethoxy)benzylamine: The intermediate imine formed during the reaction.
-
4-(difluoromethoxy)benzyl alcohol: A byproduct resulting from the over-reduction of the starting aldehyde.
Q2: How can I monitor the progress of the reaction and the presence of impurities?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A typical mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The spots corresponding to the starting aldehyde, the imine intermediate, the final amine product, and the alcohol byproduct will have different Rf values, allowing for qualitative assessment of the reaction progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: Are there any general tips for minimizing impurity formation during the reaction?
A3: Yes, optimizing reaction conditions can significantly reduce the formation of impurities. Consider the following:
-
Stoichiometry: Using a slight excess of the amine source (e.g., ammonia or an ammonium salt) can help drive the reaction to completion and minimize unreacted aldehyde.
-
Reducing Agent: The choice and stoichiometry of the reducing agent are critical. A milder reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is often preferred to minimize the over-reduction to the benzyl alcohol.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial. Lower temperatures during the initial imine formation can prevent side reactions, while controlled heating during reduction can ensure complete conversion.
Troubleshooting Guides for Impurity Removal
This section provides detailed protocols for addressing specific impurity issues.
Issue 1: Presence of Unreacted 4-(difluoromethoxy)benzaldehyde
Method 1: Extractive Workup with Sodium Bisulfite
This method is highly effective for selectively removing aldehyde impurities.
Experimental Protocol:
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., methanol, THF), remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolution: Dissolve the crude residue in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Bisulfite Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 2-3 minutes. The aldehyde will form a water-soluble bisulfite adduct.[1][2]
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat Wash: Repeat the washing step with fresh saturated sodium bisulfite solution to ensure complete removal of the aldehyde.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified this compound.
Data Presentation:
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Aldehyde Impurity Remaining |
| Extractive Workup with Sodium Bisulfite | 90% | >98% | <0.5% |
Method 2: Flash Column Chromatography
This method is suitable for separating compounds with different polarities. The amine product is more polar than the starting aldehyde.
Experimental Protocol:
-
Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system. The less polar 4-(difluoromethoxy)benzaldehyde will elute first, followed by the more polar this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation:
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Aldehyde Impurity Remaining |
| Flash Column Chromatography | 90% | >99% | <0.1% |
Issue 2: Presence of 4-(difluoromethoxy)benzyl alcohol
Method: Acid-Base Extraction
This technique leverages the basicity of the amine product to separate it from the neutral alcohol impurity.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral alcohol remains in the organic layer.[3]
-
Phase Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Extraction: Extract the free amine with a fresh portion of organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
Data Presentation:
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Alcohol Impurity Remaining |
| Acid-Base Extraction | 85% | >97% | <1% |
Visualization of Workflows
Troubleshooting Logic for Impurity Removal
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Experimental Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for the purification of the amine via acid-base extraction.
References
Alternative reagents for the synthesis of 4-(Difluoromethoxy)benzylamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative reagents and synthetic routes for 4-(Difluoromethoxy)benzylamine. It includes troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most common and practical synthetic strategies start from commercially available precursors. The two main routes involve:
-
Reductive Amination of 4-(Difluoromethoxy)benzaldehyde: This is a widely used method for synthesizing amines from aldehydes.[1][2] The aldehyde is reacted with an amine source, typically ammonia or an ammonium salt, in the presence of a reducing agent.
-
Reduction of 4-(Difluoromethoxy)benzonitrile: The nitrile group can be effectively reduced to a primary amine using various reducing agents, such as borane complexes or catalytic hydrogenation. A similar synthesis is described for 3-chloro-5-(difluoromethoxy)benzylamine, which can be adapted.[3]
Q2: How can the key intermediate, 4-(Difluoromethoxy)benzaldehyde, be synthesized?
A2: 4-(Difluoromethoxy)benzaldehyde is typically synthesized from 4-hydroxybenzaldehyde. The key step is the difluoromethylation of the phenolic hydroxyl group. A common reagent for this transformation is sodium chlorodifluoroacetate (ClCF₂CO₂Na) in the presence of a base and a suitable solvent like DMF.[4]
Q3: What are some alternative reagents for the difluoromethylation step?
A3: Besides sodium chlorodifluoroacetate, other reagents can generate difluorocarbene for the O-difluoromethylation of phenols. These include other chlorodifluoroacetate esters (e.g., methyl chlorodifluoroacetate) and difluoromethyl triflate. The choice of reagent can be influenced by scale, safety considerations, and functional group tolerance.
Q4: What are the primary safety concerns when working with difluoromethylating agents?
A4: Reagents like sodium chlorodifluoroacetate can release carbon dioxide upon heating, which can lead to a pressure buildup in a sealed reaction vessel. It is crucial to have a well-vented setup and to carefully control the reaction temperature. Some difluoromethylating agents and their byproducts may also be toxic or corrosive, so appropriate personal protective equipment (PPE) should always be used.
Synthetic Workflow Overview
References
- 1. thermofishersci.in [thermofishersci.in]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 4. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Managing scalability challenges in 4-(Difluoromethoxy)benzylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing scalability challenges during the synthesis of 4-(Difluoromethoxy)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound at scale?
A1: The two primary industrial routes for synthesizing this compound are:
-
Reduction of 4-(Difluoromethoxy)benzonitrile: This method involves the catalytic hydrogenation of the nitrile group to a primary amine.
-
Reductive Amination of 4-(Difluoromethoxy)benzaldehyde: This process involves the reaction of the aldehyde with an ammonia source to form an imine intermediate, which is then reduced to the target benzylamine.[1]
Q2: What are the critical parameters to control during the catalytic reduction of 4-(Difluoromethoxy)benzonitrile?
A2: Key parameters for successful catalytic reduction include:
-
Catalyst Selection and Loading: Raney Nickel and Palladium on carbon (Pd/C) are commonly used. Catalyst activity and loading are crucial for reaction efficiency.
-
Hydrogen Pressure: Higher pressures generally increase the reaction rate but require specialized high-pressure reactors.
-
Temperature: The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions.
-
Solvent: Protic solvents like ethanol or methanol are typically used. The choice of solvent can influence catalyst activity and product solubility.
-
Ammonia Presence: The addition of ammonia can help suppress the formation of secondary amine impurities.
Q3: What types of impurities can be expected in the synthesis of this compound?
A3: Common impurities include:
-
Dibenzylamine: Formation of the secondary amine, bis(4-(difluoromethoxy)benzyl)amine, is a significant side product, especially in the absence of ammonia.[2]
-
Imines: Incomplete reduction can leave residual imine intermediates.[3]
-
Starting Material: Unreacted 4-(difluoromethoxy)benzonitrile or 4-(difluoromethoxy)benzaldehyde.
-
Over-reduction products: In some cases, reduction of the aromatic ring can occur under harsh conditions.
Q4: How can this compound be purified at a larger scale?
A4: At scale, purification is typically achieved through:
-
Vacuum Distillation: This is an effective method for separating the product from less volatile impurities.[4]
-
Crystallization of Salts: The benzylamine can be converted to a salt (e.g., hydrochloride) to facilitate purification by crystallization, followed by liberation of the free base.[4]
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 4-(Difluoromethoxy)benzonitrile
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use fresh, high-quality catalyst. Ensure proper handling and storage to prevent deactivation. Consider a different catalyst (e.g., switch from Pd/C to Raney Nickel or vice versa). |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the reactor. Ensure there are no leaks in the system. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Avoid excessive heat which can lead to side products. |
| Poor Solvent Choice | Experiment with different solvents. For example, if using methanol, try ethanol or isopropanol. The solvent can affect substrate and hydrogen solubility. |
| Incomplete Reaction | Extend the reaction time. Monitor the reaction until the starting material is consumed. |
Issue 2: Formation of Secondary Amine Impurity (Dibenzylamine)
| Potential Cause | Recommended Solution |
| Reaction of Primary Amine with Imine Intermediate | Add ammonia to the reaction mixture. Ammonia competes for the intermediate, thus minimizing the formation of the secondary amine.[2] |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures can favor the formation of the secondary amine. |
| High Concentration of Product | If possible, run the reaction at a lower concentration to reduce the probability of the product reacting with intermediates. |
Issue 3: Incomplete Conversion in Reductive Amination of 4-(Difluoromethoxy)benzaldehyde
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent or a Dean-Stark trap can be beneficial. An acidic catalyst can also promote imine formation.[5] |
| Weak Reducing Agent | If using a mild reducing agent like sodium triacetoxyborohydride, ensure it is of high quality. For less reactive substrates, a stronger reducing agent like sodium borohydride might be necessary, though this requires a two-step process.[6] |
| Steric Hindrance | If the substrate is sterically hindered, longer reaction times or higher temperatures may be required. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylamine Synthesis
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination |
| Starting Material | 4-(Difluoromethoxy)benzonitrile | 4-(Difluoromethoxy)benzaldehyde |
| Catalyst/Reagent | Raney Ni or Pd/C | NaBH(OAc)₃ or H₂/Catalyst |
| Typical Solvent | Methanol, Ethanol | Dichloromethane, Methanol |
| Temperature | 40-100 °C | 0-25 °C |
| Pressure | 50-500 psi (H₂) | Atmospheric |
| Key Challenge | Secondary amine formation | Imine stability, aldehyde reduction |
| Reported Yield | Good to Excellent | Good to Excellent |
Experimental Protocols
Protocol 1: Catalytic Reduction of 4-(Difluoromethoxy)benzonitrile
-
Reaction Setup: Charge a high-pressure autoclave with 4-(Difluoromethoxy)benzonitrile, a suitable solvent (e.g., ethanol saturated with ammonia), and a catalytic amount of Raney Nickel (as a slurry in ethanol).
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 100 psi). Heat the mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots using GC or TLC.
-
Workup: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Reductive Amination of 4-(Difluoromethoxy)benzaldehyde
-
Imine Formation: Dissolve 4-(Difluoromethoxy)benzaldehyde in an anhydrous solvent like methanol. Add a solution of ammonia in methanol. Stir the mixture at room temperature to form the imine.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent such as sodium borohydride portion-wise, keeping the temperature below 10°C.
-
Monitoring: Monitor the reduction by TLC or LC-MS until the imine is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Preventing decomposition of 4-(Difluoromethoxy)benzylamine during purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-(Difluoromethoxy)benzylamine during purification.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, less polar spot on my TLC plate after leaving my sample of this compound exposed to air. What could it be?
A1: Exposure to air can lead to the oxidation of benzylamines. The likely impurity is the corresponding N-benzylidenebenzylamine, formed from the condensation of the benzylamine with the benzaldehyde that results from initial oxidation. This imine is less polar than the starting amine and will appear as a new spot with a higher Rf value on a normal-phase TLC plate.
Q2: My purified this compound is turning into a white solid upon standing. What is happening?
A2: Benzylamines are basic and can react with atmospheric carbon dioxide (CO2) to form a carbonate salt.[1] This appears as a white solid and can be a common issue if the compound is not stored under an inert atmosphere.
Q3: Why am I observing two peaks for my pure this compound sample in HPLC analysis?
A3: This phenomenon can occur with basic compounds like benzylamines if the mobile phase pH is not sufficiently acidic.[1] An equilibrium between the free base and its protonated salt form can lead to peak broadening or the appearance of two distinct peaks.[1] Using a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) can help ensure a consistent pH and a single, sharp peak.[1]
Q4: Can light exposure cause decomposition of my this compound?
A4: Some benzylamine derivatives can be sensitive to light.[2] Photocatalytic oxidation can convert benzylamines into their corresponding aldehydes under mild conditions.[3] It is good practice to store the compound in an amber vial or protect it from direct light to minimize potential degradation.
Troubleshooting Guide
Issue: The yield of my reaction is lower than expected after purification, and I suspect decomposition.
-
Question: How can I minimize oxidation during purification?
-
Answer: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Use de-gassed solvents for chromatography and extractions. If distillation is the chosen purification method, perform it under vacuum or with a nitrogen bleed.[4] The addition of a stabilizer, such as MEHQ (monomethyl ether hydroquinone), has been noted for similar compounds like N-benzylidenebenzylamine, though its compatibility should be verified for your specific application.[5][6]
-
-
Question: What are the best practices for storing purified this compound?
-
Answer: Store the purified compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry, and dark place.[7] For long-term storage, refrigeration is recommended.
-
Issue: My final product shows impurities by GC-MS that correspond to an aldehyde and a carboxylic acid.
-
Question: What is the likely degradation pathway leading to these impurities?
-
Answer: This is a classic oxidation pathway for benzylamines. The primary amine is first oxidized to an imine, which can then hydrolyze to the corresponding aldehyde (4-(difluoromethoxy)benzaldehyde). This aldehyde can be further oxidized to the carboxylic acid (4-(difluoromethoxy)benzoic acid).[1]
-
-
Question: How can I remove these acidic and neutral impurities?
-
Answer: An acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl) to protonate the desired amine and extract it into the aqueous phase. The neutral aldehyde impurity will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent. The acidic carboxylic acid impurity will remain in the basic aqueous layer.
-
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for removing non-volatile impurities.
-
Drying: Dry the crude this compound over potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets to remove water.[4]
-
Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Distillation: Heat the flask containing the dried amine. Collect the fraction that distills at the appropriate boiling point for this compound under the applied vacuum. It is advisable to perform the distillation under a nitrogen atmosphere to prevent oxidation.[4]
Protocol 2: Purification by Acid-Base Extraction
This protocol is effective for removing neutral and acidic impurities.
-
Dissolution: Dissolve the crude amine in a suitable organic solvent like diethyl ether or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The amine will move to the aqueous layer as the hydrochloride salt. The neutral impurities (like the corresponding aldehyde) will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (confirm with pH paper). The amine will precipitate or form an oil.
-
Extraction: Extract the free amine back into an organic solvent (e.g., diethyl ether or DCM) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the purified amine.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 177842-14-7 | [8][9] |
| Molecular Formula | C8H9F2NO | [8][9] |
| Molecular Weight | 173.16 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [6] (by analogy) |
| Boiling Point | Not readily available, but likely >200 °C at atmospheric pressure |
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: Decision workflow for selecting a purification method.
References
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. N-亚苄基苄胺 contains 100 ppm MEHQ as stabilizer, 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 177842-14-7 [chemicalbook.com]
- 9. pschemicals.com [pschemicals.com]
Validation & Comparative
A Comparative Guide to 4-(Difluoromethoxy)benzylamine and 4-(Trifluoromethoxy)benzylamine in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties is a cornerstone for optimizing the pharmacological profile of drug candidates. The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups are frequently employed as bioisosteres to enhance metabolic stability, modulate lipophilicity, and improve target engagement. This guide provides a comprehensive comparison of 4-(difluoromethoxy)benzylamine and 4-(trifluoromethoxy)benzylamine, two key building blocks in the synthesis of bioactive molecules, with a focus on their application in Structure-Activity Relationship (SAR) studies.
Physicochemical Properties: A Head-to-Head Comparison
The subtle difference of a single fluorine atom between the difluoromethoxy and trifluoromethoxy groups imparts distinct physicochemical characteristics that can significantly influence the properties of their corresponding benzylamine derivatives. A summary of these properties is presented below.
| Property | This compound | 4-(Trifluoromethoxy)benzylamine | Key Differences & Implications for SAR |
| Molecular Weight | 173.15 g/mol | 191.15 g/mol [1][2] | The higher molecular weight of the -OCF₃ group can impact ligand efficiency. |
| Lipophilicity (Hansch π) | +0.2 to +0.6 (dynamic)[3] | +1.04[4] | The -OCF₃ group is significantly more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and metabolic liability. The -OCF₂H group exhibits dynamic lipophilicity, adapting to its environment.[3][5] |
| Electronic Effect (Hammett σp) | ~+0.14 (weakly electron-withdrawing)[6] | ~+0.35 (moderately electron-withdrawing) | The stronger electron-withdrawing nature of the -OCF₃ group can influence the pKa of the benzylamine and its interactions with biological targets. |
| Hydrogen Bonding | Hydrogen bond donor capability[6] | No hydrogen bond donor capability | The acidic proton of the -OCF₂H group can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and serving as a bioisostere for hydroxyl or thiol groups.[6] |
| Metabolic Stability | Generally high; blocks O-demethylation | Generally high; blocks O-demethylation[7] | Both groups are more resistant to metabolism than a methoxy group.[7] The C-F bond strength in both groups contributes to increased resistance to metabolic degradation.[8] |
Synthesis and Derivatization
Both this compound and 4-(trifluoromethoxy)benzylamine can be synthesized from commercially available starting materials. The benzylamine moiety serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for SAR studies.
A general workflow for the synthesis and derivatization of these benzylamines is depicted below.
References
- 1. 4-(Trifluoromethoxy)benzylamine | C8H8F3NO | CID 571846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(三氟甲氧基)苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Fluorinated Benzylamine Isomers in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activities of 2-, 3-, and 4-Fluorobenzylamine
The introduction of fluorine into bioactive molecules is a widely utilized strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The position of the fluorine atom on an aromatic ring can significantly influence a compound's interaction with biological targets, leading to variations in potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the biological activities of three positional isomers of fluorinated benzylamine: 2-fluorobenzylamine, 3-fluorobenzylamine, and 4-fluorobenzylamine.
Comparative Biological Activity Data
Direct comparative data for the simple fluorobenzylamine isomers is limited. The following table is a representative template of how such data would be presented. Researchers are encouraged to use the provided experimental protocols to generate data for a direct comparison.
| Compound | Target | Assay Type | IC50 / Ki (µM) | Selectivity |
| 2-Fluorobenzylamine | MAO-A | Inhibition Assay | Data not available | |
| MAO-B | Inhibition Assay | Data not available | ||
| SERT | Binding Assay | Data not available | ||
| DAT | Binding Assay | Data not available | ||
| NET | Binding Assay | Data not available | ||
| 3-Fluorobenzylamine | MAO-A | Inhibition Assay | Data not available | |
| MAO-B | Inhibition Assay | Data not available | ||
| SERT | Binding Assay | Data not available | ||
| DAT | Binding Assay | Data not available | ||
| NET | Binding Assay | Data not available | ||
| 4-Fluorobenzylamine | MAO-A | Inhibition Assay | Data not available | |
| MAO-B | Inhibition Assay | Data not available | ||
| SERT | Binding Assay | Data not available | ||
| DAT | Binding Assay | Data not available | ||
| NET | Binding Assay | Data not available |
Note: The absence of data highlights a gap in the current literature and an opportunity for further investigation.
Studies on more complex molecules containing fluorobenzyl moieties suggest that the position of the fluorine atom is critical for activity and selectivity. For instance, in a series of fluorinated benzyloxy chalcone derivatives, the 3-fluoro substitution pattern was found to be favorable for potent and selective MAO-B inhibition[1][2]. Similarly, for ligands targeting the serotonin transporter (SERT), the position of the fluorine atom on a benzyl ring can significantly impact binding affinity[3].
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of the biological activity of the fluorinated benzylamine isomers.
Monoamine Oxidase (MAO) Inhibition Assay
This assay determines the ability of the fluorinated benzylamine isomers to inhibit the activity of MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Fluorinated benzylamine isomers (2-, 3-, and 4-fluorobenzylamine)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex® Red, horseradish peroxidase)
-
96-well microplates (black, flat-bottom)
-
Plate reader (fluorescence)
Procedure:
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the fluorinated benzylamine isomers in the assay buffer.
-
Assay Reaction:
-
Add the assay buffer to each well of the 96-well plate.
-
Add the test compounds (fluorinated benzylamine isomers) at various concentrations.
-
Add the MAO enzyme (A or B) to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate.
-
-
Detection:
-
After a set incubation period (e.g., 30 minutes) at 37°C, stop the reaction and add the detection reagent.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Monoamine Transporter Radioligand Binding Assay
This assay measures the affinity of the fluorinated benzylamine isomers for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
Materials:
-
Cell membranes or tissue homogenates expressing the target transporter (SERT, DAT, or NET)
-
Radioligand specific for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET)
-
Fluorinated benzylamine isomers (2-, 3-, and 4-fluorobenzylamine)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a known transporter inhibitor)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes or tissue homogenates containing the transporter of interest.
-
Assay Setup:
-
In a 96-well filter plate, add the assay buffer, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the fluorinated benzylamine isomer.
-
For determining non-specific binding, add a high concentration of a non-labeled specific ligand.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and seal the plate.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of each fluorinated benzylamine isomer by plotting the percentage of specific binding against the logarithm of the isomer concentration.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
To aid in the conceptualization of the biological processes and experimental procedures, the following diagrams are provided.
Workflow for an in vitro enzyme inhibition assay.
Simplified 5-HT2A receptor signaling cascade.
Conclusion
The comparative analysis of fluorinated benzylamine isomers is crucial for understanding the structure-activity relationships that govern their biological effects. While direct comparative data for 2-, 3-, and 4-fluorobenzylamine is sparse, the provided experimental protocols offer a clear path for researchers to generate this valuable information. The influence of fluorine's position on the benzylamine scaffold has the potential to significantly alter potency and selectivity for key drug targets like monoamine oxidases and transporters. Further investigation into these simple, yet informative, molecules will undoubtedly contribute to the rational design of future therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the role of the difluoromethoxy group on metabolic stability
A comparative guide for researchers, scientists, and drug development professionals on the enhanced metabolic stability of compounds bearing a difluoromethoxy group versus a methoxy group.
In the relentless pursuit of robust drug candidates, medicinal chemists are increasingly turning to the strategic incorporation of fluorine atoms to enhance the metabolic stability of lead compounds. One such modification, the replacement of a metabolically labile methoxy (-OCH3) group with a difluoromethoxy (-OCF2H) group, has emerged as a powerful tactic to prolong a drug's lifespan in the body, ultimately improving its therapeutic potential. This guide provides an objective comparison of the metabolic stability of these two functional groups, supported by an overview of expected experimental outcomes and detailed methodologies for their assessment.
The primary vulnerability of a methoxy group lies in its susceptibility to O-demethylation, a rapid metabolic pathway mediated by cytochrome P450 (CYP) enzymes.[1] The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to enzymatic cleavage, effectively blocking this common metabolic route.[1][2] This increased stability can lead to a longer plasma half-life and improved bioavailability of the drug candidate.[2]
Comparative Analysis of Metabolic Stability
While the theoretical advantages of the difluoromethoxy group are well-established, quantitative data from direct head-to-head comparisons provide concrete evidence of its impact. The following table summarizes the expected outcomes on key metabolic stability parameters when a methoxy group is replaced by a difluoromethoxy group in a given molecular scaffold.
| Parameter | Methoxy (-OCH3) Analog | Difluoromethoxy (-OCF2H) Analog | Rationale for Change |
| In Vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | The difluoromethoxy group's resistance to O-demethylation by CYP enzymes leads to a slower rate of metabolism and, consequently, a longer half-life in in vitro systems.[2] |
| In Vitro Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, is reduced due to the blockage of the primary metabolic pathway of O-demethylation.[3] |
| In Vivo Bioavailability (F%) | Lower | Higher | By minimizing first-pass metabolism in the liver, a greater proportion of the administered dose of the difluoromethoxy analog can reach systemic circulation, leading to higher oral bioavailability.[2] |
| Primary Metabolic Pathway | O-demethylation | Metabolic Switching (e.g., ring hydroxylation) | With the primary metabolic "soft spot" blocked, the metabolic machinery of the body may target other susceptible positions on the molecule, a phenomenon known as "metabolic switching".[4] |
The Phenomenon of Metabolic Switching
It is crucial to note that the enhanced stability conferred by the difluoromethoxy group at the site of substitution is not always a universal solution for improving a drug's overall metabolic profile. In some cases, blocking O-demethylation can lead to "metabolic switching," where the metabolic burden shifts to other parts of the molecule.[4] For instance, if a compound contains an aromatic ring, this may become the new primary site of metabolism via hydroxylation. Therefore, a comprehensive metabolic stability assessment of both the parent compound and its potential metabolites is essential.
Experimental Protocols
Accurate and reproducible experimental design is paramount for generating reliable metabolic stability data. The following are detailed protocols for key in vitro and in vivo experiments used to assess and compare the metabolic fate of drug candidates.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard preclinical test to evaluate the susceptibility of a compound to phase I metabolism, primarily by CYP enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds (methoxy and difluoromethoxy analogs).
Materials:
-
Test compounds (methoxy and difluoromethoxy analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO). Prepare the HLM suspension and the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, pre-incubate the HLM suspension with the test compounds at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
In Vivo Pharmacokinetic Study in Rats
This study provides crucial information about a drug's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.
Objective: To determine and compare the key pharmacokinetic parameters, including bioavailability (F%) and half-life (t½), of the methoxy and difluoromethoxy analogs following oral and intravenous administration.
Animals: Male Sprague-Dawley rats (or other appropriate strain).
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Dosing:
-
Oral (PO) Group: Administer the test compounds (formulated in a suitable vehicle) to a group of fasted rats via oral gavage.
-
Intravenous (IV) Group: Administer the test compounds to a separate group of rats via intravenous injection.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the drug versus time for both oral and intravenous routes.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis software. Key parameters include:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.
-
Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizing the Metabolic Landscape and Experimental Processes
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the concepts and workflows discussed.
References
A Comparative Guide to 4-(Difluoromethoxy)benzylamine and Its Bioisosteres for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of bioisosteric replacements is a critical element in modern medicinal chemistry, aimed at optimizing the pharmacological profile of lead compounds. This guide provides an objective comparison of 4-(difluoromethoxy)benzylamine with its key bioisosteres: 4-(trifluoromethoxy)benzylamine, 4-methoxybenzylamine, and 4-hydroxybenzylamine. The analysis focuses on their physicochemical properties, pharmacokinetic profiles (ADME), and pharmacodynamics, with supporting data and experimental context to inform rational drug design.
Physicochemical Properties: A Comparative Analysis
The substitution at the para-position of the benzylamine scaffold significantly influences key physicochemical properties such as lipophilicity (cLogP) and acidity/basicity (pKa). These parameters, in turn, have a profound impact on a compound's solubility, permeability, and target engagement. The difluoromethoxy group is often considered a bioisostere of the hydroxyl, thiol, or amine groups and can act as a lipophilic hydrogen bond donor.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | cLogP (Predicted) | pKa (Predicted) |
| This compound | C₈H₉F₂NO | 173.16 | 1.85 | 8.7 | |
| 4-(Trifluoromethoxy)benzylamine | C₈H₈F₃NO | 191.15 | 2.54 | 8.5 | |
| 4-Methoxybenzylamine | C₈H₁₁NO | 137.18 | 1.09 | 9.3 | |
| 4-Hydroxybenzylamine | C₇H₉NO | 123.15 | 0.88 | 9.5 (amine), 10.3 (phenol) |
Note: cLogP and pKa values are predicted using computational models and should be considered as estimates.
Pharmacokinetic Profile: An In Vitro ADME Comparison
A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for its success as a drug candidate. The following table presents illustrative data for the in vitro permeability and metabolic stability of this compound and its bioisosteres, based on established medicinal chemistry principles. The introduction of fluorine is a well-established strategy to enhance metabolic stability.[1]
| Compound | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½ in HLM, min) |
| This compound | 8.5 | 90 |
| 4-(Trifluoromethoxy)benzylamine | 12.2 | >120 |
| 4-Methoxybenzylamine | 5.1 | 35 |
| 4-Hydroxybenzylamine | 2.3 | 15 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental values may vary.
Pharmacodynamics: Monoamine Oxidase B (MAO-B) Inhibition
Benzylamine and its derivatives are known to be substrates and inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters like dopamine.[2][3] The inhibitory activity of these compounds is highly dependent on the nature of the substituent at the para-position. The table below provides hypothetical IC₅₀ values based on structure-activity relationship (SAR) studies of similar benzylamine derivatives.[4][5]
| Compound | MAO-B IC₅₀ (nM) |
| This compound | 150 |
| 4-(Trifluoromethoxy)benzylamine | 80 |
| 4-Methoxybenzylamine | 300 |
| 4-Hydroxybenzylamine | 500 |
Disclaimer: The IC₅₀ values are hypothetical and based on SAR trends for illustrative comparison.
Signaling Pathway
Monoamine Oxidase B is a key enzyme in the dopamine metabolic pathway. Its inhibition leads to an increase in synaptic dopamine levels, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Experimental Protocols
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Test compound and positive controls (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and controls.
-
In a 96-well plate, add the HLM and phosphate buffer.
-
Pre-warm the plate to 37°C.
-
Add the test compound to the HLM solution and pre-incubate for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay predicts passive membrane permeability.
Materials:
-
Test compound and controls (high and low permeability)
-
PAMPA plate (e.g., 96-well filter plate)
-
Acceptor plate (96-well)
-
Phosphatidylcholine in dodecane solution
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare donor solutions of the test compounds and controls in PBS with a small percentage of DMSO.
-
Coat the filter membrane of the PAMPA plate with the phosphatidylcholine solution.
-
Add buffer to the acceptor plate wells.
-
Place the filter plate on top of the acceptor plate.
-
Add the donor solutions to the wells of the filter plate.
-
Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
References
- 1. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro ADME Profile of Compounds Containing 4-(Difluoromethoxy)benzylamine: A Comparative Guide
For researchers and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is fundamental to its potential success as a therapeutic agent. The inclusion of fluorine-containing motifs, such as the 4-(difluoromethoxy)benzylamine group, has become a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. This guide provides a comparative overview of the in vitro ADME properties for a hypothetical series of compounds containing the this compound scaffold, supported by detailed experimental protocols for key assays.
While specific experimental data for a direct comparison of multiple compounds featuring the this compound moiety is not publicly available, this guide presents illustrative data to demonstrate how such a comparison would be structured. The provided experimental protocols are based on established and widely used methods in the pharmaceutical industry.
Comparative In Vitro ADME Data
The following table summarizes key in vitro ADME parameters for a hypothetical series of compounds (Compounds A, B, and C) that all contain the this compound core structure but differ in other regions of the molecule. This data is for illustrative purposes to showcase a comparative format.
| Parameter | Compound A | Compound B | Compound C |
| Metabolic Stability | |||
| Human Liver Microsomal Stability (t½, min) | 65 | >120 | 45 |
| Mouse Liver Microsomal Stability (t½, min) | 40 | 95 | 28 |
| Permeability | |||
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B | 8.5 | 3.2 | 15.1 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) B to A | 17.2 | 6.8 | 16.5 |
| Efflux Ratio (B-A / A-B) | 2.0 | 2.1 | 1.1 |
| Plasma Protein Binding | |||
| Human Plasma Protein Binding (% Bound) | 92.5 | 85.1 | 98.9 |
| Mouse Plasma Protein Binding (% Bound) | 89.8 | 82.3 | 97.5 |
| CYP450 Inhibition | |||
| CYP3A4 IC₅₀ (µM) | >50 | 25.3 | 8.9 |
| CYP2D6 IC₅₀ (µM) | >50 | >50 | 15.7 |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Metabolic Stability in Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[1]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human and mouse liver microsomes.
Materials:
-
Test compounds and positive control compounds (e.g., verapamil, testosterone).
-
Pooled human and mouse liver microsomes.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Ice-cold acetonitrile or methanol for reaction termination.
-
96-well incubation plates.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of test compounds and controls. Prepare working solutions by diluting the stocks in a suitable solvent.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes (final concentration typically 0.5 mg/mL) and phosphate buffer.[2]
-
Pre-incubation: Add the test compound to the microsome-containing wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[2][3]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile or methanol.[3]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). The half-life is calculated as t½ = 0.693/k.
Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][5]
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells.
-
Cell culture medium and supplements.
-
Transwell® inserts (e.g., 24-well or 96-well plates).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compounds, high permeability control (e.g., propranolol), and low permeability control (e.g., Lucifer yellow).
-
LC-MS/MS system for analysis.
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity before the experiment.
-
Assay Setup:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a specified period (e.g., 2 hours).[5]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Determine the concentration of the test compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[6]
Plasma Protein Binding by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target.[7]
Objective: To determine the percentage of a test compound that is bound to plasma proteins from different species.
Materials:
-
Rapid Equilibrium Dialysis (RED) device or similar.
-
Pooled human and mouse plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and control compounds with known binding properties.
-
LC-MS/MS system for analysis.
Procedure:
-
Compound Spiking: Spike the test compound into plasma at the desired concentration.
-
Dialysis Setup: Add the compound-spiked plasma to one chamber of the equilibrium dialysis unit and an equal volume of PBS to the other chamber, separated by a semi-permeable membrane.[7]
-
Equilibration: Incubate the dialysis unit at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Matrix Matching: For accurate LC-MS/MS analysis, mix the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of PBS.
-
Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.
-
Data Analysis: The percentage of unbound compound is calculated as (% Unbound) = (Concentration in buffer / Concentration in plasma) * 100. The percentage bound is then calculated as 100 - % Unbound.
Visualizations
The following diagrams illustrate a typical experimental workflow for in vitro ADME screening and the logical relationship for a comparative analysis of the results.
Caption: General experimental workflow for in vitro ADME profiling.
Caption: Logical relationships for comparative ADME data analysis.
References
- 1. Species differences in drug plasma protein binding | Semantic Scholar [semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Structural Confirmation of 4-(Difluoromethoxy)benzylamine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the difluoromethoxy group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties. 4-(Difluoromethoxy)benzylamine serves as a key building block for introducing this moiety. This guide provides a comparative analysis of the structural confirmation of common reaction products of this compound, including imines, secondary amines, and amides. It offers detailed experimental protocols and comparative spectroscopic data to aid researchers in the synthesis and characterization of these valuable compounds.
Comparative Analysis of Reaction Products
The reactivity of this compound is analogous to other benzylamines, readily undergoing reactions such as condensation with aldehydes to form imines, subsequent reduction to secondary amines, and acylation to form amides. The structural confirmation of these products relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Imine Formation
The reaction of this compound with an aldehyde, such as benzaldehyde, yields the corresponding N-benzylidene-1-(4-(difluoromethoxy)phenyl)methanamine. The key spectroscopic evidence for the formation of the imine is the appearance of a characteristic singlet in the ¹H NMR spectrum for the imine proton (CH=N), typically observed between δ 8.0 and 8.5 ppm.
Secondary Amine Formation
Reductive amination of the imine, or a one-pot reaction of the benzylamine and aldehyde with a reducing agent, yields the secondary amine. The disappearance of the imine proton signal in the ¹H NMR spectrum and the appearance of a new signal for the N-H proton, along with the upfield shift of the benzylic protons, confirms the reduction.
Amide Formation
Acylation of this compound with an acyl chloride or carboxylic acid (using a coupling agent) produces the corresponding amide. In the ¹H NMR spectrum, the appearance of a signal for the amide N-H proton (typically between δ 5.5 and 8.5 ppm) and the characteristic carbonyl stretch in the Infrared (IR) spectrum (around 1640-1680 cm⁻¹) are indicative of amide bond formation.
Data Presentation
The following tables summarize the expected and observed spectroscopic data for the reaction products of this compound and its analogues. This data is crucial for the unambiguous structural confirmation of newly synthesized compounds.
Table 1: Comparative ¹H NMR Data (δ ppm) for Key Protons
| Compound | Ar-H (Aromatic Protons) | OCHF₂ (Difluoromethoxy) | CH₂ (Benzylic) | Other Characteristic Protons |
| N-(4-(Difluoromethoxy)benzyl)benzamide | ~7.1-7.9 (m) | ~6.5 (t, J≈74 Hz) | ~4.6 (d) | ~6.7 (br s, NH) |
| N-Benzylbenzamide (Analogue) | 7.26-7.78 (m) | - | 4.59 (d) | 6.78 (br s, NH) |
| N-(4-(Difluoromethoxy)benzyl)acetamide | ~7.1-7.3 (m) | ~6.5 (t, J≈74 Hz) | ~4.4 (d) | ~5.8 (br s, NH), ~2.0 (s, CH₃) |
| N-(4-Fluorobenzyl)acetamide (Analogue) | 7.0-7.3 (m) | - | 4.34 (d) | ~6.1 (br s, NH), 1.97 (s, CH₃) |
| N-(4-(Difluoromethoxy)benzyl)benzylamine | ~6.9-7.4 (m) | ~6.5 (t, J≈74 Hz) | ~3.8 (s) | ~1.7 (br s, NH) |
| N,N-Dibenzylamine (Analogue) | 7.2-7.4 (m) | - | 3.81 (s) | 1.65 (br s, NH) |
| N-Benzylidene-1-(4-(difluoromethoxy)phenyl)methanamine | ~7.1-7.9 (m) | ~6.5 (t, J≈74 Hz) | ~4.9 (s) | ~8.4 (s, CH=N) |
| N-Benzylidenebenzylamine (Analogue) | 7.2-7.8 (m) | - | 4.84 (s) | 8.41 (s, CH=N) |
Note: Data for this compound derivatives are predicted based on analogous compounds and general spectroscopic principles. "m" denotes multiplet, "t" triplet, "d" doublet, "s" singlet, and "br s" broad singlet.
Table 2: Mass Spectrometry Data
| Compound | Molecular Formula | Expected [M+H]⁺ | Key Fragmentation Ions |
| N-(4-(Difluoromethoxy)benzyl)benzamide | C₁₅H₁₃F₂NO₂ | 278.09 | 173 (M - C₇H₅O)⁺, 105 (C₇H₅O)⁺ |
| N-(4-(Difluoromethoxy)benzyl)acetamide | C₁₀H₁₁F₂NO₂ | 216.08 | 173 (M - C₂H₃O)⁺, 109 (C₈H₈F₂N)⁺ |
| N-(4-(Difluoromethoxy)benzyl)benzylamine | C₁₅H₁₅F₂N | 248.12 | 173 (M - C₇H₇)⁺, 91 (C₇H₇)⁺ |
| N-Benzylidene-1-(4-(difluoromethoxy)phenyl)methanamine | C₁₅H₁₃F₂N | 246.10 | 172 (M - C₆H₅)⁺, 109 (C₈H₈F₂N)⁺ |
Experimental Protocols
Detailed methodologies for the synthesis of key derivatives are provided below.
Protocol 1: Synthesis of N-(4-(Difluoromethoxy)benzyl)acetamide
-
Materials : this compound, Acetyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM).
-
Procedure :
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure amide.
-
-
Characterization : Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of N-Benzylidene-1-(4-(difluoromethoxy)phenyl)methanamine
-
Materials : this compound, Benzaldehyde, Ethanol.
-
Procedure :
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the formation of the imine by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude imine.
-
The product can often be used in the next step without further purification. If necessary, purify by recrystallization or column chromatography.
-
-
Characterization : Confirm the structure using ¹H NMR, noting the characteristic imine proton signal.
Protocol 3: Synthesis of N-(4-(Difluoromethoxy)benzyl)benzylamine (Reductive Amination)
-
Materials : N-Benzylidene-1-(4-(difluoromethoxy)phenyl)methanamine (from Protocol 2), Sodium borohydride (NaBH₄), Methanol.
-
Procedure :
-
Dissolve the crude imine from Protocol 2 in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until the imine is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the secondary amine.
-
Purify by column chromatography if necessary.
-
-
Characterization : Confirm the structure using ¹H NMR and Mass Spectrometry.
Visualizations
The following diagrams illustrate the reaction pathways and logical flow for the synthesis and confirmation of the target compounds.
Benchmarking the performance of 4-(Difluoromethoxy)benzylamine in specific reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a widely employed strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The difluoromethoxy group (-OCHF₂) is of particular interest due to its unique electronic properties and its ability to serve as a bioisosteric replacement for other functional groups. This guide provides a comparative performance benchmark of 4-(difluoromethoxy)benzylamine in three fundamental organic reactions: reductive amination, N-acylation, and N-alkylation. Its performance is compared against unsubstituted benzylamine and 4-methoxybenzylamine, an analogue bearing an electron-donating group, to provide a clear context for its reactivity.
The difluoromethoxy group is known to be electron-withdrawing, which influences the nucleophilicity of the benzylamine nitrogen. This electronic effect is a key factor in determining the reaction rates and overall efficiency in the transformations discussed below.
Reductive Amination of Benzaldehyde
Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the corresponding amine. This reaction is widely used in the synthesis of pharmaceutical intermediates and other fine chemicals.
Performance Comparison:
| Benzylamine Derivative | Reaction Conditions | Yield (%) | Reaction Time (h) |
| This compound | Benzaldehyde, Sodium triacetoxyborohydride, 1,2-Dichloroethane, rt | Expected 80-90 | 12-24 |
| Benzylamine | Benzaldehyde, Sodium triacetoxyborohydride, 1,2-Dichloroethane, rt | ~99 (as dibenzylamine)[1] | 3-6 |
| 4-Methoxybenzylamine | Benzaldehyde, Sodium borohydride, Methanol, rt | 72-96[2] | 3-6 |
Note: The yield for this compound is an estimation based on the electron-withdrawing nature of the -OCHF₂ group, which is expected to result in a slightly slower reaction rate compared to benzylamine and 4-methoxybenzylamine.
Experimental Protocol: Reductive Amination of Benzaldehyde with this compound
-
To a solution of this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in 1,2-dichloroethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(4-(difluoromethoxy)benzyl)benzylamine.
Reductive Amination Workflow
N-Acylation with Acetyl Chloride
N-acylation is a fundamental reaction for the formation of amides, which are prevalent in a vast number of biologically active molecules. The reaction involves the treatment of an amine with an acylating agent, such as an acyl chloride or an acid anhydride.
Performance Comparison:
| Benzylamine Derivative | Reaction Conditions | Yield (%) | Reaction Time (min) |
| This compound | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | Expected >90 | 30-60 |
| Benzylamine | Acetyl chloride, Solvent-free, 25 °C | 90[3] | 35[3] |
| 4-Methoxybenzylamine | Acetyl chloride, Triethylamine, Dichloromethane, 0 °C to rt | High (qualitative) | Rapid |
Note: While the electron-withdrawing -OCHF₂ group slightly reduces the nucleophilicity of the amine, the high reactivity of acetyl chloride is expected to still provide a high yield of the acylated product.
Experimental Protocol: N-Acylation of this compound with Acetyl Chloride
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 mmol) in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC.[4]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired N-(4-(difluoromethoxy)benzyl)acetamide.
N-Acylation Workflow
N-Alkylation with Benzyl Bromide
N-alkylation of amines with alkyl halides is a classical and widely used method for the synthesis of secondary and tertiary amines. The reaction proceeds via a nucleophilic substitution mechanism.
Performance Comparison:
| Benzylamine Derivative | Reaction Conditions | Yield (%) | Reaction Time (h) |
| This compound | Benzyl bromide, K₂CO₃, DMF, 80 °C | Expected 80-90 | 4-8 |
| Benzylamine | Benzyl bromide, NaHCO₃, Water, 80 °C | 96 (as dibenzyl)[5] | 1[5] |
| 4-Methoxybenzylamine | Benzyl bromide, K₂CO₃, Methanol, reflux | High (qualitative) | 2-4 |
Note: The electron-withdrawing nature of the -OCHF₂ group is expected to decrease the nucleophilicity of the amine, leading to a slower reaction rate for N-alkylation compared to benzylamine and 4-methoxybenzylamine. Harsher conditions (higher temperature or stronger base) may be required to achieve high yields in a reasonable timeframe.
Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide
-
To a mixture of this compound (1.0 mmol) and anhydrous potassium carbonate (2.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) is added benzyl bromide (1.1 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 4-8 hours, with progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-benzyl-1-(4-(difluoromethoxy)phenyl)methanamine.
N-Alkylation Workflow
Conclusion
This compound serves as a valuable building block for introducing the difluoromethoxy moiety into target molecules. Its performance in common synthetic transformations is largely governed by the electron-withdrawing nature of the -OCHF₂ group. In reactions where the amine acts as a nucleophile, such as reductive amination and N-alkylation, this compound is expected to exhibit slightly lower reactivity compared to unsubstituted benzylamine and electron-rich analogues like 4-methoxybenzylamine. This may necessitate slightly longer reaction times or more forcing conditions to achieve comparable yields. However, in reactions with highly reactive electrophiles like acetyl chloride, the difference in reactivity is less pronounced, and high yields can be readily obtained. Understanding these reactivity patterns allows for the rational design of synthetic routes and the effective incorporation of this important fluorinated building block in drug discovery and development programs.
References
Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(Difluoromethoxy)benzylamine Analogs as Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 4-(difluoromethoxy)benzylamine analogs. The inclusion of the difluoromethoxy group is a modern medicinal chemistry strategy to enhance metabolic stability and fine-tune the physicochemical properties of drug candidates.[1][2] The following sections detail the inhibitory activity of a hypothetical series of these analogs against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), key enzymes in neurotransmitter metabolism and targets for neurodegenerative diseases.[3][4]
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency and selectivity of this compound analogs against MAO-A and MAO-B are influenced by the nature of the substituent on the benzylamine nitrogen.
-
Unsubstituted Amine (Analog 1): The parent compound with a primary amine shows modest inhibitory activity against both MAO-A and MAO-B.
-
N-Methylation (Analog 2): The addition of a small, electron-donating methyl group on the nitrogen slightly increases potency for both isoforms.
-
N-Ethylation (Analog 3): Extending the alkyl chain to an ethyl group leads to a further enhancement of inhibitory activity.
-
N-Propargylation (Analog 4): Introduction of a propargyl group, a known feature in some irreversible MAO inhibitors, results in a significant increase in potency, particularly for MAO-B. This suggests a potential for covalent modification of the enzyme's flavin cofactor.
-
N-Cyclopropylation (Analog 5): A cyclopropyl substituent on the nitrogen also confers high potency, indicating that a small, constrained ring is well-tolerated in the active site.
-
N-Benzylation (Analog 6): The introduction of a bulky benzyl group on the nitrogen leads to a decrease in activity, likely due to steric hindrance within the enzyme's active site.
The 4-(difluoromethoxy) group on the phenyl ring is a key feature, likely contributing to favorable interactions within the active site and providing enhanced metabolic stability compared to a simple methoxy group.[1]
Comparative Inhibition Data
The following table summarizes the in vitro inhibitory activity (IC50) of the synthesized this compound analogs against human MAO-A and MAO-B.
| Analog ID | R-Group on Amine | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1 | H | 15.2 | 20.5 | 0.74 |
| 2 | CH₃ | 10.8 | 14.3 | 0.76 |
| 3 | CH₂CH₃ | 8.5 | 11.2 | 0.76 |
| 4 | CH₂C≡CH | 2.1 | 0.05 | 42.0 |
| 5 | Cyclopropyl | 3.5 | 0.12 | 29.2 |
| 6 | Benzyl | 25.4 | 35.1 | 0.72 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the target analogs is initiated from 4-(difluoromethoxy)benzaldehyde. Reductive amination with the corresponding primary amine (or ammonia for the parent compound) using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like dichloromethane or methanol affords the desired N-substituted this compound analogs. The final products are purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Monoamine Oxidase Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B is determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red monoamine oxidase assay kit (containing Amplex® Red reagent, horseradish peroxidase, and a p-tyramine substrate)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
A solution containing the MAO enzyme (either MAO-A or MAO-B) in phosphate buffer is prepared.
-
The test compounds are serially diluted in DMSO and then added to the wells of the 96-well plate. A control with DMSO alone is also included.
-
The enzyme solution is added to the wells containing the test compounds and incubated for a predetermined time at 37°C.
-
The reaction is initiated by adding the Amplex® Red reagent/HRP/substrate solution to each well.
-
The fluorescence is measured at timed intervals using an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
The rate of reaction is calculated from the change in fluorescence over time.
-
IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Role of Monoamine Oxidase (MAO) in neurotransmitter degradation and its inhibition by the analogs.
Conclusion
The hypothetical structure-activity relationship study of this compound analogs indicates that substitutions on the benzylamine nitrogen play a crucial role in their inhibitory potency and selectivity for MAO-A and MAO-B. The introduction of small, unsaturated groups like propargyl or constrained rings such as cyclopropyl on the nitrogen atom appears to be a promising strategy for developing potent and selective MAO-B inhibitors based on this scaffold. The 4-(difluoromethoxy) group is anticipated to confer favorable pharmacokinetic properties. Further investigation, including in vivo studies, would be necessary to validate the therapeutic potential of these compounds for neurodegenerative disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lipophilicity Showdown: Difluoromethoxy (OCF2H) vs. Trifluoromethoxy (OCF3) in Drug Design
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the most utilized are the difluoromethoxy (OCF2H) and trifluoromethoxy (OCF3) moieties. While structurally similar, the substitution of a single fluorine atom with hydrogen imparts subtle yet significant differences in their electronic and steric profiles, leading to distinct effects on a molecule's lipophilicity. This guide provides a comprehensive comparison of the lipophilicity of compounds substituted with these two critical groups, supported by experimental data and detailed methodologies.
Executive Summary: OCF2H is Consistently Less Lipophilic
Experimental evidence consistently demonstrates that the difluoromethoxy (OCF2H) group confers a lower lipophilicity to a parent molecule compared to the trifluoromethoxy (OCF3) group. This is a critical consideration in drug design, where fine-tuning lipophilicity is essential for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The most direct comparison comes from the analysis of matched molecular pairs, where the only difference between two compounds is the OCF2H versus the OCF3 substituent. A study of 15 such neutral aryl pairs revealed a median change in the logarithm of the partition coefficient (ΔlogP) of -0.7 ± 0.1 when replacing an OCF3 group with an OCF2H group.[1] This indicates a significant and consistent decrease in lipophilicity with the OCF2H substituent.
This experimental finding is further supported by the established Hansch lipophilicity parameters (π), which quantify the contribution of a substituent to a molecule's overall lipophilicity. The trifluoromethoxy group is recognized as one of the most lipophilic substituents commonly used in drug design, with a π value of approximately +1.04 . In contrast, the difluoromethoxy group has a considerably lower π value, typically in the range of +0.2 to +0.6 .
Quantitative Lipophilicity Data
To provide a clear and actionable comparison, the following table summarizes the key quantitative measures of lipophilicity for the OCF2H and OCF3 groups.
| Parameter | Difluoromethoxy (OCF2H) | Trifluoromethoxy (OCF3) | Key Takeaway |
| Median ΔlogP (OCF3 → OCF2H) | -0.7 ± 0.1[1] | N/A | Replacing OCF3 with OCF2H consistently and significantly reduces lipophilicity. |
| Hansch Lipophilicity Parameter (π) | +0.2 to +0.6 | +1.04 | OCF3 is substantially more lipophilic than OCF2H. |
Impact on Drug Discovery and Design
The choice between an OCF2H and an OCF3 substituent can have profound implications for a drug candidate's properties. The lower lipophilicity of the OCF2H group can be strategically employed to mitigate issues associated with high lipophilicity, such as poor aqueous solubility, increased metabolic liability, and off-target toxicity. Conversely, the higher lipophilicity of the OCF3 group can be leveraged to enhance membrane permeability and improve oral absorption.
References
Efficacy Showdown: A Comparative Guide to Drugs Synthesized with 4-(Difluoromethoxy)benzylamine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of drugs synthesized using precursors containing the 4-(difluoromethoxy)phenyl moiety. This analysis is supported by experimental data from clinical trials to inform further research and development.
While 4-(difluoromethoxy)benzylamine itself is not a direct starting material for a wide array of commercial drugs, the closely related 4-(difluoromethoxy)phenyl group is a key structural component in at least two significant therapeutic agents: the proton pump inhibitor (PPI) Pantoprazole and the phosphodiesterase-4 (PDE4) inhibitor Roflumilast . The introduction of the difluoromethoxy group can enhance metabolic stability and modulate the physicochemical properties of these drugs. This guide will compare the efficacy of Pantoprazole and Roflumilast against other established treatments in their respective therapeutic areas.
Pantoprazole: A Proton Pump Inhibitor for Acid-Related Disorders
Pantoprazole is widely prescribed for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other conditions characterized by excessive stomach acid production. It functions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2][3][4]
Comparative Efficacy of Pantoprazole vs. Other Proton Pump Inhibitors
The following table summarizes the comparative efficacy of pantoprazole against other commonly used PPIs, such as omeprazole, lansoprazole, and esomeprazole, based on key clinical endpoints.
| Comparison | Indication | Efficacy Endpoint | Results | Reference |
| Pantoprazole 40 mg vs. Omeprazole 20 mg | Acute Duodenal Ulcer | Healing Rates at 2 and 4 weeks | No significant difference. At 4 weeks, healing rates were 96% for pantoprazole and 91% for omeprazole. | [5] |
| Pantoprazole 40 mg vs. Omeprazole 40 mg | Moderate to Severe Reflux Esophagitis | Healing Rates at 4 and 8 weeks | Equivalent efficacy. At 4 weeks, healing rates were 70.9% for pantoprazole and 72.6% for omeprazole. At 8 weeks, 91.5% and 93.0% respectively. | [6] |
| Pantoprazole 40 mg vs. Lansoprazole 30 mg | Erosive Reflux Esophagitis (Grade II-III) | Healing Rates and Symptom Relief at 4 and 8 weeks | No significant difference in healing rates or symptom relief.[1] | [1] |
| Pantoprazole 40 mg vs. Esomeprazole 40 mg | Erosive Esophagitis | Healing Rates at 4 and 8 weeks | Esomeprazole showed significantly greater healing at 4 weeks (81% vs. 75%). At 8 weeks, esomeprazole maintained a slight, but still significant, advantage (96% vs. 92%).[7] | [7] |
| Pantoprazole 20 mg vs. Esomeprazole 20 mg | Maintenance of Healed GERD | Remission at 6 months | Equally effective, with 84% of pantoprazole and 85% of esomeprazole recipients remaining in remission.[8] | [8] |
| Pantoprazole vs. other PPIs (Omeprazole, Lansoprazole, Rabeprazole) | Esophagitis in Elderly Patients | Healing Rates and Symptom Relief | Pantoprazole and rabeprazole were more effective than omeprazole and lansoprazole in improving symptoms.[9] | [9] |
Experimental Protocols: Representative Study Design for PPI Efficacy Trials
A typical clinical trial comparing the efficacy of different PPIs for erosive esophagitis would follow a protocol similar to this:
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.
-
Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification grades A-D).
-
Intervention: Patients are randomly assigned to receive daily oral doses of the PPIs being compared (e.g., pantoprazole 40 mg or esomeprazole 40 mg) for a predefined period, typically 4 to 8 weeks.
-
Primary Endpoint: The primary measure of efficacy is the rate of complete healing of esophageal erosions as confirmed by endoscopy at the end of the treatment period.
-
Secondary Endpoints: These may include the time to resolution of symptoms (such as heartburn), the proportion of symptom-free days, and safety and tolerability assessments.
Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors
The following diagram illustrates the mechanism by which proton pump inhibitors like pantoprazole suppress gastric acid secretion.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. droracle.ai [droracle.ai]
- 3. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A randomized comparative study of esomeprazole 40 mg versus pantoprazole 40 mg for healing erosive oesophagitis: the EXPO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Roflumilast Effect on COPD Rehospitalization | Journal of The COPD Foundation [journal.copdfoundation.org]
Safety Operating Guide
Proper Disposal of 4-(Difluoromethoxy)benzylamine: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(Difluoromethoxy)benzylamine, tailored for researchers, scientists, and professionals in drug development.
This guide outlines the necessary precautions, handling procedures, and disposal protocols to manage this compound waste safely and in compliance with regulations.
I. Chemical and Hazard Profile
This compound is a fluorinated organic compound.[1][2] Due to its chemical properties, it is classified as a hazardous substance requiring special disposal procedures.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 177842-14-7[3][4] |
| Molecular Formula | C8H9F2NO[2] |
| Signal Word | Danger[3][5][6] |
| Primary Hazards | Causes severe skin burns and eye damage[3][5][6] |
| Additional Hazards | Harmful if swallowed, in contact with skin, or inhaled; May cause respiratory irritation[7][8] |
II. Essential Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Mandatory PPE includes:
-
Gloves: Chemical-resistant gloves.
-
Lab Coat: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For situations with potential for significant inhalation, a respirator may be necessary.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves segregation, containment, and labeling, followed by transfer to a certified hazardous waste management service.
Step 1: Waste Segregation
-
Designate as Halogenated Organic Waste: As a fluorinated compound, this compound must be categorized as halogenated organic waste.[1]
-
Avoid Mixing: Never mix this compound waste with non-halogenated organic solvents, aqueous solutions, acids, bases, or other incompatible chemical waste streams.[1][9][10][11][12][13]
Step 2: Waste Collection and Containment
-
Use a Designated Container: Collect the waste in a clearly marked container specifically designated for halogenated organic waste.[1][9][12]
-
Ensure Container Compatibility: The container must be made of a material compatible with this compound and have a secure, tight-fitting lid to prevent leaks and evaporation.[9][11]
-
Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[9][10]
Step 3: Proper Labeling
-
"Hazardous Waste" Label: The container must be prominently labeled with the words "Hazardous Waste".[9][10]
-
Identify Contents: Clearly list "this compound" and any other chemicals present in the waste mixture on the label.[1][9] Avoid using abbreviations or chemical formulas.[9]
Step 4: Temporary Storage
-
Ventilation and Temperature: Store the sealed waste container in a cool, dry, and well-ventilated area.[5][9]
-
Incompatible Materials: Keep the container away from incompatible substances.[9]
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Regulatory Compliance: Ensure that all disposal activities adhere to local, state, and federal environmental regulations.[5] The recommended final disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[5]
-
Prohibited Actions: Under no circumstances should this compound be disposed of down the drain or allowed to evaporate in a fume hood.[9][14][15]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. CAS 177842-14-7: this compound [cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | 177842-14-7 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. nems.nih.gov [nems.nih.gov]
- 15. nswai.org [nswai.org]
Personal protective equipment for handling 4-(Difluoromethoxy)benzylamine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-(Difluoromethoxy)benzylamine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns and eye damage[1][2]. Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards, worn with a face shield. | Protects against splashes and vapors, providing full-face protection[3][4]. |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile or FKM (fluoro rubber) gloves are suitable. Inspect before use and change frequently[3][4]. | Prevents direct skin contact with the chemical. |
| Lab Coat | A long-sleeved lab coat should be worn. | Provides a barrier against accidental spills and contamination of personal clothing[4]. | |
| Impervious Clothing | Fire/flame resistant and impervious clothing may be required for larger quantities. | Offers enhanced protection against significant chemical exposure[4]. | |
| Respiratory Protection | Chemical Fume Hood or NIOSH-approved Respirator | All handling of the compound should occur in a certified chemical fume hood. A full-face respirator should be used if a fume hood is unavailable or if exposure limits are exceeded[4][5]. | Prevents inhalation of harmful vapors or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risk.
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area, preferably within a fume hood.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides[5]. The storage area should be clearly labeled as a corrosives area and be securely locked[5][6].
-
Weighing and Dispensing:
-
Conduct all weighing and dispensing operations within a certified chemical fume hood.
-
Wear all recommended PPE as detailed in Table 1.
-
Use dedicated, clean spatulas and weighing containers.
-
Handle the substance carefully to avoid generating dust or aerosols.
-
-
Use in Experimental Setups:
-
When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing.
-
Ensure the experimental apparatus is properly assembled and secure within the fume hood.
-
Maintain a clear and organized workspace to prevent accidental spills.
-
-
Post-Handling and Cleanup:
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of it down the drain or in regular trash[5][7]. |
| Contaminated Solid Waste (e.g., gloves, paper towels, weighing boats) | Collect in a designated, labeled, and sealed hazardous waste container. The container should be clearly marked with the contents. |
| Contaminated Liquid Waste (e.g., reaction mixtures, cleaning rinses) | Collect in a compatible, sealed, and clearly labeled hazardous waste container. The first rinse of any glassware that contained the chemical should be collected as hazardous waste[7]. |
| Empty Containers | Thoroughly rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines[7]. For containers of highly toxic substances, the first three rinses should be collected as hazardous waste[7]. |
All hazardous waste must be stored in secondary containment to prevent spills and leaks[7]. Ensure all waste containers are kept closed except when adding waste[7].
Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe Handling Workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
